AurkA allosteric-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(22-12-14-4-5-18-19(10-14)25-13-24-18)17-3-1-2-16(11-17)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,22,23) |
InChI Key |
XRGXDUCTNDYOPY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AurkA Allosteric-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of AurkA allosteric-IN-1, a novel allosteric inhibitor of Aurora kinase A (AurkA). This document details the molecular interactions, biochemical effects, and cellular consequences of AurkA inhibition by this compound. It is intended to be a valuable resource for researchers in oncology, cell biology, and drug discovery, providing the necessary detailed information to design and interpret experiments involving this compound and to guide the development of next-generation allosteric inhibitors.
Introduction to Aurora Kinase A and Allosteric Inhibition
Aurora kinase A is a key serine/threonine kinase that plays a critical role in the regulation of mitosis.[1][2] It is involved in centrosome maturation and separation, spindle assembly, and the maintenance of genomic integrity.[1][2] Overexpression of AurkA is frequently observed in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3]
Traditional kinase inhibitors have primarily targeted the highly conserved ATP-binding pocket. However, this approach can lead to off-target effects and the development of drug resistance. Allosteric inhibition presents an alternative strategy by targeting less conserved sites on the kinase, which can offer greater selectivity and novel mechanisms of action.[4][5] this compound is a recently identified small molecule that functions through such an allosteric mechanism.[1][6]
Mechanism of Action of this compound
This compound, also referred to as compound 6h in its discovery paper, is an N-benzylbenzamide-based inhibitor that uniquely targets an allosteric site on AurkA.[1][6] Its mechanism of action is centered on the disruption of a critical protein-protein interaction necessary for full AurkA activation.
Binding to the Allosteric "Y Pocket"
Structural and computational studies have revealed that this compound binds to a specific allosteric site on the AurkA kinase domain known as the "Y pocket".[6][7] This pocket is so named because it is the binding site for a key tyrosine residue within the activation loop of AurkA's primary activator, TPX2 (Targeting Protein for Xenopus kinesin-like protein 2).[6][7] By occupying this pocket, this compound physically blocks the binding of TPX2 to AurkA.[6][7]
Inhibition of the AurkA-TPX2 Interaction
The interaction between AurkA and TPX2 is crucial for the full activation and localization of AurkA to the mitotic spindle.[8] TPX2 binding induces a conformational change in AurkA that promotes its catalytic activity.[8] this compound, by preventing the AurkA-TPX2 interaction, effectively blocks this essential activation step.[6][7] This leads to a reduction in the kinase activity of AurkA, even in the presence of activating phosphorylation.[6]
Figure 1. Signaling pathway of AurkA activation and its inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |
| IC50 | 6.50 µM | ADP-Glo Kinase Assay | N/A | [6] |
| Cell Cycle Arrest | G1/S Transition | Flow Cytometry | A549, H358 (Lung Cancer) | [7] |
| Cell Cycle Arrest | G2/M Phase | Flow Cytometry | HT29, HCT116 (Colon Cancer) | [7] |
| Anti-proliferative Activity (GI50) | 71.7 µM | Cell Viability Assay | HeLa | [7] |
| Synergistic GI50 (with 1.5 µM PHA-76749) | 14.0 µM | Cell Viability Assay | HeLa | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies the kinase activity of AurkA by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human Aurora A (full-length)
-
Myelin Basic Protein (MBP) substrate
-
This compound (or other inhibitors)
-
ATP
-
Aurora A Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in Aurora A Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO vehicle control.
-
Add 2 µl of a solution containing the AurkA enzyme (e.g., 7ng per well) in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix containing MBP and ATP (e.g., 25µM final concentration) in Kinase Buffer to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[4][9]
Figure 2. Workflow for the ADP-Glo™ Kinase Assay.
Cell-Based Assays
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., A549, H358, HT29, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[10]
This method is used to assess the downstream effects of AurkA inhibition on a key mitotic marker.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound or DMSO as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.[6][11]
Signaling Pathways and Logical Relationships
The inhibition of the AurkA-TPX2 interaction by this compound initiates a cascade of events that ultimately leads to mitotic arrest and inhibition of cell proliferation.
Figure 3. Downstream consequences of AurkA inhibition by this compound.
Conclusion
This compound represents a significant advancement in the development of selective Aurora kinase inhibitors. Its unique mechanism of action, which involves the allosteric inhibition of the AurkA-TPX2 protein-protein interaction, provides a promising avenue for the development of novel anticancer therapeutics with potentially improved selectivity and reduced resistance profiles. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate the therapeutic potential of this compound and to explore the broader landscape of allosteric kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. benchchem.com [benchchem.com]
- 7. The structural basis of the multi-step allosteric activation of Aurora B kinase: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. AURORA A Kinase Enzyme System Application Note [promega.sg]
- 9. ulab360.com [ulab360.com]
- 10. auctoresonline.org [auctoresonline.org]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the AurkA allosteric-IN-1 Binding Site on Aurora A
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
Aurora A kinase (AurA) is a critical serine/threonine kinase that governs mitotic progression, playing essential roles in centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its overexpression and aberrant activity are frequently linked to tumorigenesis, making it a prominent target for cancer therapy.[1][3][4] While numerous ATP-competitive inhibitors have been developed, challenges such as off-target effects and drug resistance persist due to the highly conserved nature of the ATP-binding pocket among kinases.[5][6] This has spurred the development of allosteric inhibitors that target unique regulatory sites, offering a promising avenue for achieving greater selectivity and novel mechanisms of action.[5][6][7] This guide provides a comprehensive technical overview of AurkA allosteric-IN-1, a novel allosteric inhibitor that targets the protein-protein interaction site between Aurora A and its activator, TPX2. We will delve into its binding site, mechanism of action, quantitative biochemical and cellular data, and the key experimental protocols used for its characterization.
The Aurora A-TPX2 Interaction: A Key Allosteric Hub
The function and localization of Aurora A are tightly regulated by its interaction with various protein partners.[5] Among the most crucial is the Targeting Protein for Xenopus kinesin-like protein 2 (TPX2).[8][9] The binding of TPX2 to Aurora A is essential for two key functions:
-
Allosteric Activation : The interaction with TPX2 induces a conformational change in the Aurora A catalytic domain, significantly enhancing its kinase activity.[8][10][11] This activation is distinct from the activation achieved through autophosphorylation of the activation loop at Threonine 288 (Thr288).[12][13]
-
Spindle Localization : TPX2 is responsible for localizing Aurora A to the microtubules of the mitotic spindle, a critical step for proper spindle assembly.[10][14]
The N-terminal region of TPX2 (residues 1-43) binds to a hydrophobic groove on the C-terminal catalytic lobe of Aurora A.[5][10] Disrupting this interaction leads to mislocalization of Aurora A, defective spindle formation, and ultimately, apoptosis, highlighting its potential as a therapeutic strategy.[5]
This compound: Binding and Mechanism
This compound is a small molecule inhibitor designed to specifically disrupt the Aurora A-TPX2 interaction.[15] Crystallographic and biochemical studies have revealed that it employs a novel, dual-mode mechanism of allosteric inhibition.[10][14]
The "Y Pocket" Binding Site
This compound binds to a specific hydrophobic pocket on the Aurora A catalytic domain, termed the "Y pocket".[10][15] This pocket is the same site that normally accommodates a conserved Tyr-Ser-Tyr motif (specifically Tyrosine 8 and Tyrosine 10) from TPX2.[10][14] By occupying this pocket, this compound physically blocks the binding of TPX2.[15]
Dual-Mode Allosteric Inhibition
The binding of this compound to the Y pocket results in two distinct inhibitory effects:
-
Inhibition of TPX2-Mediated Activation and Localization : By preventing the Aurora A-TPX2 interaction, the inhibitor abrogates the localization of Aurora A to the mitotic spindle.[10][14]
-
Allosteric Inhibition of Catalytic Activity : Unexpectedly, the binding of this compound induces unique structural changes in Aurora A that are distinct from those induced by TPX2. These conformational changes restrict the stabilization of the activation loop and inhibit the kinase's catalytic activity, even without competing with ATP at the active site.[10][14]
This dual mechanism makes this compound a powerful tool for studying Aurora A function and a promising lead for a new class of selective anti-cancer therapeutics.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various biochemical and cellular assays.
Table 1: Biochemical Data for this compound
| Parameter | Target | Value | Reference |
|---|
| IC₅₀ | Aurora A Kinase | 6.50 μM |[15] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line(s) | Concentration | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Anti-Proliferation | HeLa | 25-400 μM | 48 h | GI₅₀: 71.7 μM | [15] |
| Anti-Proliferation (Synergy) | HeLa | 1.5 μM PHA-767491 co-treatment | 48 h | GI₅₀ reduced to 14.0 μM | [15] |
| Cell Cycle Arrest | A549, H358 (Lung Cancer) | 100 μM | 48 h | Arrest at G1/S transition | [15] |
| Cell Cycle Arrest | HT29, HCT116 (Colon Cancer) | 100 μM | 48 h | Arrest at G2/M transition | [15] |
| Phosphorylation Inhibition | Cancer Cells | 20 μM | 48 h | Downregulation of phospho-histone H3 (Ser10) |[15] |
Aurora A Signaling Context
Aurora A is a central node in the regulation of mitosis. Its activity is initiated in G2 phase and peaks during mitosis.[16] Overexpression of Aurora A can lead to genomic instability and is associated with the activation of multiple oncogenic pathways, including Ras/MAPK, PI3K/Akt, and NF-κB.[1][4]
Caption: Aurora A activation and its role in oncogenic signaling.
Key Experimental Methodologies
The characterization of allosteric inhibitors like this compound requires a suite of specialized biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of Aurora A by 50%.
-
Principle : A radioactive isotope (³²P or ³³P) from ATP is transferred to a generic substrate (e.g., Myelin Basic Protein, MBP). The amount of incorporated radioactivity is quantified to determine kinase activity.[17]
-
Protocol :
-
Prepare a reaction buffer containing recombinant human Aurora A kinase, MBP substrate, and MgCl₂.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the paper using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Time-Resolved FRET (TR-FRET) for Protein-Protein Interaction
TR-FRET is a robust, high-throughput method to quantify the inhibition of the Aurora A-TPX2 interaction.[18][19][20]
-
Principle : Aurora A is tagged with a long-lifetime lanthanide donor (e.g., Terbium cryptate), and a fragment of TPX2 (e.g., TPX2 1-43) is tagged with a suitable acceptor (e.g., d2 or a fluorescent protein). When the proteins interact, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol :
-
Recombinantly express and purify GST-tagged Aurora A and His-tagged TPX2(1-43).
-
In a 384-well microplate, add serial dilutions of this compound.
-
Add a solution containing GST-Aurora A and the Terbium-labeled anti-GST antibody (donor).
-
Add a solution containing His-TPX2(1-43) and the d2-labeled anti-His antibody (acceptor).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay (typically 50-100 µs) to reduce background fluorescence.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against inhibitor concentration to determine the IC₅₀ for interaction disruption.
-
Cellular Assay: Immunofluorescence for Aurora A Localization
This imaging-based assay visually confirms the inhibitor's ability to disrupt Aurora A localization to the mitotic spindle.[21]
-
Principle : Cells are treated with the inhibitor, fixed, and then stained with specific antibodies to visualize key cellular structures and proteins.
-
Protocol :
-
Culture cells (e.g., HeLa) on glass coverslips until they reach 60-70% confluency.
-
Treat the cells with this compound (e.g., 20 µM) or DMSO for a specified time (e.g., 6-12 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C: anti-Aurora A and anti-α-tubulin (to visualize microtubules).
-
Wash with PBST and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and acquire images using a confocal or fluorescence microscope.
-
Analyze the images to assess the colocalization of Aurora A with the mitotic spindle in treated versus control cells.
-
Caption: Workflow for discovery and validation of allosteric inhibitors.
Conclusion and Future Perspectives
This compound represents a significant advancement in the pursuit of selective Aurora A kinase inhibitors. By targeting the unique Y pocket at the Aurora A-TPX2 protein-protein interface, it achieves a dual mechanism of inhibition that is less susceptible to the limitations of traditional ATP-competitive drugs.[5][10][14] The data presented herein underscore its potential as both a chemical probe to further dissect the complex biology of Aurora A and as a foundational molecule for the development of next-generation cancer therapeutics.
Future research should focus on structure-based drug design to improve the potency and pharmacokinetic properties of this chemical series. Furthermore, exploring the synergistic effects of these allosteric inhibitors with other targeted agents or chemotherapies could unlock new and more effective treatment paradigms for cancers driven by Aurora A overexpression.[15] The allosteric targeting of kinases is a burgeoning field, and the success of molecules like this compound paves the way for the discovery of novel medicines with improved selectivity and efficacy.[22]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rupress.org [rupress.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 10. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Monitoring of Aurora kinase A Activation using Conformational FRET Biosensors in Live Cells [jove.com]
- 12. A dynamic mechanism for allosteric activation of Aurora kinase A by activation loop phosphorylation | eLife [elifesciences.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. aurorabiolabs.com [aurorabiolabs.com]
- 20. poly-dtech.com [poly-dtech.com]
- 21. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for Allosteric Inhibition of Aurora A Kinase by Allosteric-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase (AurkA) is a critical regulator of mitotic progression, and its dysregulation is frequently implicated in tumorigenesis. While numerous ATP-competitive inhibitors of AurkA have been developed, interest in allosteric inhibitors is growing due to their potential for greater selectivity and novel mechanisms of action. This technical guide provides an in-depth examination of the structural basis for the allosteric inhibition of AurkA by a novel N-benzylbenzamide-based inhibitor, allosteric-IN-1. We will detail the molecular interactions underpinning its mechanism of action, provide comprehensive protocols for key experimental assays, and present quantitative data and visual models to facilitate a deeper understanding of this promising therapeutic strategy.
Introduction to Aurora A Kinase and Allosteric Inhibition
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Its activity is tightly regulated, primarily through phosphorylation and its interaction with the co-activator protein TPX2 (Targeting Protein for Xklp2).[2][3] The binding of TPX2 to an allosteric site on the AurkA kinase domain induces a conformational change that stabilizes the active state of the enzyme.[4]
Allosteric inhibitors offer a distinct advantage over traditional ATP-competitive inhibitors by targeting less conserved sites on the kinase, which can lead to higher selectivity and reduced off-target effects.[5] Allosteric-IN-1 is a recently identified small molecule that functions by disrupting the AurkA-TPX2 protein-protein interaction, thereby preventing kinase activation and inhibiting both its catalytic and non-catalytic functions.[6][7]
The Allosteric "Y Pocket" as a Druggable Target
The allosteric site targeted by allosteric-IN-1 is a hydrophobic pocket on the N-terminal lobe of the AurkA kinase domain, often referred to as the "Y pocket".[2][6] This pocket is critical for the binding of TPX2. Allosteric-IN-1 binds within this pocket, physically occluding the binding of TPX2 and stabilizing an inactive conformation of AurkA.[6][7] This mechanism of action defines a novel class of dual-mode inhibitors that not only prevent allosteric activation but also inhibit the basal catalytic activity of the kinase.
Data Presentation: Inhibition of Aurora A Kinase
The following table summarizes the available quantitative data for the inhibition of AurkA by allosteric-IN-1 and the related allosteric inhibitor, AurkinA.
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| Allosteric-IN-1 | Aurora A | Biochemical | IC50 | 6.50 μM | [6][7] |
| AurkinA | Aurora A | Biochemical | IC50 | Not explicitly stated, but comparable to Allosteric-IN-1 | [7] |
Note: As of the latest literature review, detailed quantitative data for the binding affinity (Kd), association rate constant (ka), and dissociation rate constant (kd) for allosteric-IN-1 are not publicly available. The primary method for its initial characterization was a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric inhibition of AurkA by allosteric-IN-1.
Recombinant AurkA and TPX2 Expression and Purification
A prerequisite for in vitro assays is the production of highly pure and active AurkA and its binding partner TPX2.
Protocol:
-
Cloning: The human AurkA kinase domain (e.g., residues 122-403) and the N-terminal domain of TPX2 (e.g., residues 1-43) are cloned into bacterial expression vectors, often with affinity tags such as a hexahistidine (His6) or glutathione (B108866) S-transferase (GST) tag to facilitate purification.
-
Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration (e.g., 16°C for 16-18 hours).
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is typically achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The cleared lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The column is washed extensively to remove non-specifically bound proteins. The target protein is then eluted using a competitive agent (e.g., imidazole (B134444) for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Size-Exclusion Chromatography: To obtain highly pure and monomeric protein, the eluate from the affinity chromatography step is further purified by size-exclusion chromatography. This step also allows for buffer exchange into a final storage buffer.
-
Quality Control: The purity and concentration of the final protein preparations are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[8]
Protocol:
-
Reagents and Buffers:
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[8]
-
Recombinant AurkA enzyme.
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate).
-
ATP.
-
Allosteric-IN-1 (or other inhibitors) dissolved in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor at various concentrations (or DMSO as a vehicle control).
-
Add 2 µL of a solution containing the AurkA enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction at room temperature for 60 minutes.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Protocol:
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 sensor chip for amine coupling).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl).
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Purified AurkA protein (ligand).
-
Allosteric-IN-1 (analyte) at various concentrations.
-
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the purified AurkA protein at a low concentration in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a series of concentrations of allosteric-IN-1 over the immobilized AurkA surface. Each injection cycle consists of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
A reference flow cell (without immobilized AurkA) should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
X-ray Crystallography for Structural Determination
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution, providing insights into the precise binding mode of an inhibitor.
Protocol:
-
Protein-Inhibitor Complex Formation:
-
Highly purified AurkA is incubated with an excess of allosteric-IN-1 to ensure saturation of the binding site.
-
-
Crystallization:
-
The AurkA/allosteric-IN-1 complex is subjected to high-throughput crystallization screening using various commercially available screens.
-
Crystallization is typically performed using the sitting-drop or hanging-drop vapor diffusion method. Drops containing a mixture of the protein-inhibitor complex and the crystallization solution are equilibrated against a reservoir of the crystallization solution.
-
Crystals are grown at a constant temperature (e.g., 20°C).
-
-
Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed and scaled.
-
The structure is solved by molecular replacement using a previously determined structure of AurkA as a search model.
-
The model is refined against the experimental data, and the inhibitor molecule is built into the electron density map.
-
The final structure is validated for its geometric quality.
-
Visualizations
Aurora A Kinase Signaling Pathway
Caption: Aurora A Kinase signaling pathway and point of inhibition.
Experimental Workflow for Allosteric Inhibitor Characterization
Caption: Workflow for discovery and characterization of allosteric inhibitors.
Mechanism of Allosteric-IN-1 Inhibition
Caption: Allosteric-IN-1 competes with TPX2 for the Y pocket.
Conclusion
Allosteric-IN-1 represents a significant advancement in the development of selective Aurora A kinase inhibitors. By targeting the allosteric Y pocket, it effectively disrupts the crucial interaction with TPX2, leading to the inhibition of both catalytic and non-catalytic functions of AurkA. This technical guide has provided a comprehensive overview of the structural basis of this inhibition, along with detailed experimental protocols and visual representations to aid researchers in this field. Further characterization of the binding kinetics and in vivo efficacy of allosteric-IN-1 and similar compounds will be crucial in translating this promising therapeutic strategy into clinical applications.
References
- 1. Quantitative analysis of allosteric drug-protein binding by biointeraction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dynamic mechanism for allosteric activation of Aurora kinase A by activation loop phosphorylation | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. A dynamic mechanism for allosteric activation of Aurora kinase A by activation loop phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Switching Aurora-A kinase on and off at an allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Non-Catalytic Scaffolding Functions of Aurora Kinase A: A Technical Guide to Inhibition by IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora Kinase A (AurkA) is a crucial regulator of mitotic progression, and its catalytic activity has long been a target for oncology drug development. However, emerging evidence highlights the significance of AurkA's non-catalytic functions, particularly its role as a protein scaffold, in cancer pathogenesis. These scaffolding functions are often not susceptible to traditional ATP-competitive kinase inhibitors. This technical guide provides an in-depth exploration of the non-catalytic roles of AurkA and the inhibitory mechanism of a novel allosteric inhibitor, AurkA allosteric-IN-1 (hereafter referred to as IN-1). IN-1 represents a promising therapeutic strategy by specifically disrupting a key protein-protein interaction that is essential for both the catalytic and non-catalytic activities of AurkA. This document details the mechanism of action of IN-1, presents quantitative data on its efficacy, provides comprehensive experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction: Beyond the Kinase Domain - The Non-Catalytic Scaffolding Functions of AurkA
While the serine/threonine kinase activity of AurkA is essential for orchestrating various mitotic events, a growing body of research has illuminated its critical kinase-independent roles. These non-catalytic functions are primarily mediated by AurkA acting as a scaffold, facilitating protein-protein interactions that regulate the stability and activity of its binding partners.
One of the most well-characterized scaffolding functions of AurkA is its interaction with the oncogenic transcription factor N-Myc. AurkA binds to and stabilizes N-Myc, protecting it from proteasomal degradation. This stabilization is independent of AurkA's kinase activity and is a key driver in several cancers, including neuroblastoma.
Another critical non-catalytic role of AurkA is its interaction with the microtubule-associated protein TPX2. The binding of TPX2 is essential for the proper localization and activation of AurkA at the mitotic spindle. This interaction is a prime example of how AurkA's scaffolding function is intricately linked to its catalytic activity. Disruption of the AurkA-TPX2 complex leads to mitotic defects and cell cycle arrest. Furthermore, non-catalytic functions of AurkA have been implicated in DNA replication, highlighting the diverse cellular processes influenced by this protein beyond mitosis.
IN-1: An Allosteric Inhibitor Targeting a Non-Catalytic Interaction
This compound (compound 6h) is a novel, cell-permeable, allosteric inhibitor of AurkA. Unlike traditional ATP-competitive inhibitors that target the kinase domain, IN-1 exerts its effects by binding to a distinct allosteric site known as the "Y pocket".[1] This pocket is the binding site for the activator protein TPX2. By occupying the Y pocket, IN-1 directly blocks the interaction between AurkA and TPX2.[1] This mechanism of action has a dual effect: it not only inhibits the catalytic activity of AurkA that is dependent on TPX2 binding but also directly disrupts the non-catalytic scaffolding function of AurkA involving TPX2.
Quantitative Data on the Effects of IN-1
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.
| Parameter | Value | Assay | Reference |
| IC50 for AurkA | 6.50 μM | In vitro kinase assay | [1] |
| Table 1: In Vitro Inhibitory Activity of IN-1 against AurkA. |
| Cell Line | Treatment | Effect | Reference |
| HeLa | IN-1 (25-400 μM) | Significant anti-proliferative activity | [1] |
| HeLa | IN-1 (GI50: 71.7 μM) | Anti-proliferative activity | [1] |
| HeLa | IN-1 + 1.5 μM PHA-767491 (sensitizer) | GI50 reduced to 14.0 μM | [1] |
| Table 2: Anti-proliferative Effects of IN-1. |
| Cell Line Type | Cell Lines | IN-1 Concentration | Incubation Time | Observed Effect | Reference |
| Lung Cancer | A549, H358 | 100 μM | 48 h | G1/S phase arrest | [1] |
| Colon Cancer | HT29, HCT116 | 100 μM | 48 h | G2/M phase arrest | [1] |
| Table 3: Cell Cycle Effects of IN-1 in Different Cancer Cell Lines. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of IN-1 on the non-catalytic functions of AurkA.
Co-Immunoprecipitation (Co-IP) to Assess AurkA-TPX2 Interaction
Objective: To determine if IN-1 disrupts the interaction between AurkA and TPX2 in a cellular context.
Materials:
-
Cell lines expressing endogenous or tagged AurkA and TPX2 (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibodies: anti-AurkA, anti-TPX2, and a negative control IgG
-
Protein A/G magnetic beads
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Western blot blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentration of IN-1 or DMSO (vehicle control) for the specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis/Wash Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AurkA) or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to each sample and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
-
Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against AurkA and TPX2.
-
Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Expected Outcome: In the vehicle-treated sample, immunoprecipitation of AurkA should co-precipitate TPX2, which will be detected by Western blotting. In the IN-1-treated sample, the amount of co-precipitated TPX2 should be significantly reduced, demonstrating the disruption of the AurkA-TPX2 interaction.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To quantify the effect of IN-1 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of IN-1 in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Measurement of Cell Viability:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle-treated control wells.
-
Plot the cell viability against the log of the inhibitor concentration to determine the GI50/IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of IN-1 on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with IN-1 or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the mechanism of IN-1, and experimental workflows.
Caption: AurkA-TPX2 signaling pathway and inhibition by IN-1.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Experimental workflow for Cell Viability Assay.
Conclusion and Future Directions
The exploration of non-catalytic functions of Aurora Kinase A has opened new avenues for cancer therapy. Allosteric inhibitors like IN-1, which specifically target protein-protein interactions essential for these non-catalytic roles, offer a promising strategy to overcome the limitations of traditional kinase inhibitors. The data presented in this guide demonstrate the potential of IN-1 to inhibit AurkA's scaffolding function, leading to anti-proliferative effects and cell cycle arrest in cancer cells. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this and similar compounds. Future research should focus on optimizing the potency and selectivity of allosteric AurkA inhibitors, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical application. Targeting the non-catalytic vulnerabilities of oncoproteins like AurkA represents a significant step towards more effective and personalized cancer treatments.
References
An In-Depth Technical Guide to AurkA allosteric-IN-1: An Allosteric Inhibitor of the Aurora A Kinase-TPX2 Interaction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora A kinase (AurkA) is a pivotal serine/threonine kinase that governs critical mitotic events, including centrosome maturation and bipolar spindle assembly. Its activity, localization, and stability are intricately controlled by its interaction with the microtubule-associated protein TPX2 (Targeting Protein for Xklp2). The AurkA-TPX2 complex is frequently overexpressed in various cancers, making it a compelling therapeutic target. Traditional approaches to inhibiting AurkA have focused on ATP-competitive inhibitors. However, a newer class of allosteric inhibitors offers a promising alternative by targeting the protein-protein interaction (PPI) between AurkA and TPX2.
This technical guide provides a comprehensive overview of AurkA allosteric-IN-1 (also known as AurkinA), a first-in-class small molecule that allosterically inhibits AurkA by directly disrupting its interaction with TPX2. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.
The AurkA-TPX2 Axis: A Master Regulator of Mitosis
Aurora A kinase is a central figure in cell division. Its functions are spatially and temporally regulated, primarily through its interaction with TPX2.[1]
-
Activation: The binding of the N-terminal region of TPX2 to the catalytic domain of AurkA induces a conformational change in the kinase.[2] This allosteric modulation promotes the autophosphorylation of AurkA at Threonine 288 (Thr288) within its activation loop, leading to full enzymatic activity.[3][4][5][6]
-
Localization: TPX2 is essential for recruiting AurkA to the spindle microtubules during mitosis, a critical step for proper spindle formation.[7]
-
Stability: The interaction with TPX2 also protects AurkA from degradation, contributing to its stability.
Given that the overexpression of the AurkA/TPX2 complex is linked to chromosomal instability and tumorigenesis, disrupting this interaction has emerged as a novel anti-cancer strategy.[8][9][10]
This compound: Mechanism of Action
This compound is a small molecule designed to function as a PPI inhibitor. Its mechanism is distinct from traditional ATP-competitive inhibitors and involves a dual-mode of action.[11][12]
-
Direct Inhibition of the AurkA-TPX2 Interaction: The inhibitor binds to a specific hydrophobic pocket on the surface of the AurkA catalytic domain, known as the 'Y-pocket'.[11][13] This pocket is normally occupied by a conserved Tyr-Ser-Tyr motif (specifically residues Tyr8 and Tyr10) from TPX2, which is crucial for the binding interaction.[11][14] By occupying this pocket, this compound physically blocks TPX2 from binding to AurkA.[11][15]
-
Allosteric Inhibition of Kinase Activity: The binding of this compound to the Y-pocket induces a unique, inactive conformation in the AurkA enzyme.[11][14] This conformational change inhibits the kinase's catalytic activity without directly competing with ATP for its binding site.[12] This allosteric inhibition provides a mechanism for high selectivity.[16]
The cellular consequences of this dual mechanism include the mislocalization of AurkA from the mitotic spindle and a reduction in its activating phosphorylation at Thr288, ultimately leading to mitotic defects and anti-proliferative effects.[11][17]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (AurkinA) and its effects.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | Method | Value | Reference |
|---|---|---|---|
| AurkA Kinase Inhibition (IC₅₀) | Kinase Assay | 6.50 µM | [15] |
| AurkA-TPX2 Binding (Kd) | Fluorescence Anisotropy | 83 nM | [18] |
| AurkinA Binding to AurkA (Kd) | Isothermal Titration Calorimetry | Data for precursor compounds available | [18] |
| AurkinA Inhibition of TPX2 Binding (Ki) | Fluorescence Anisotropy | Data for precursor compounds available |[18] |
Table 2: Cellular Activity
| Parameter | Method | Value | Cell Line | Reference |
|---|---|---|---|---|
| AurkA Mislocalization (EC₅₀) | High-Content Imaging | 85 µM | HeLa | [11] |
| pT288-AurkA Reduction (EC₅₀) | High-Content Imaging | 135 µM | HeLa | [11] |
| Anti-Proliferation (GI₅₀) | Cell Viability Assay | 71.7 µM (synergy to 14.0 µM with PHA-767491) | HeLa | [15] |
| Cell Cycle Arrest | Flow Cytometry | G1/S Arrest | A549, H358 | [15] |
| Cell Cycle Arrest | Flow Cytometry | G2/M Arrest | HT29, HCT116 |[15] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.
Fluorescence Anisotropy (FA) Competition Assay
This assay quantitatively measures the disruption of the AurkA-TPX2 interaction by an inhibitor.
-
Reagents: Purified recombinant His-tagged AurkA (e.g., residues 123-403), a fluorescently labeled TPX2 peptide (e.g., TAMRA-labeled TPX2 residues 1-43), assay buffer, and the test inhibitor (this compound).
-
Binding Assay: First, establish a binding curve by titrating AurkA into a solution with a fixed concentration of the TAMRA-TPX2 peptide to determine the dissociation constant (Kd) of the complex.[18]
-
Competition Assay: Prepare a reaction mixture containing pre-formed AurkA/TAMRA-TPX2 complex at concentrations that provide a stable and high anisotropy signal.
-
Inhibitor Addition: Add serial dilutions of this compound to the complex.
-
Measurement: Incubate to reach equilibrium and measure the fluorescence anisotropy. A decrease in anisotropy indicates the displacement of the labeled TPX2 peptide from AurkA by the inhibitor.
-
Analysis: Plot the change in anisotropy against the inhibitor concentration to calculate the IC₅₀ value.
High-Content Cellular Imaging for AurkA Localization
This method visualizes the effect of the inhibitor on the subcellular localization of AurkA in mitotic cells.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) on imaging-compatible plates. Synchronize cells in mitosis using an agent like nocodazole, then treat with a dose range of this compound for a specified time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunofluorescence Staining: Block non-specific binding sites. Incubate with primary antibodies against AurkA, a spindle marker (e.g., α-tubulin), and a chromatin marker (e.g., anti-Histone H3). Follow with species-appropriate fluorescently-labeled secondary antibodies. Stain DNA with DAPI.
-
Imaging: Acquire multi-channel fluorescence images using an automated high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify mitotic cells based on DAPI morphology. Within these cells, create a mask for the mitotic spindle using the α-tubulin signal. Measure the intensity of the AurkA signal that co-localizes with the spindle mask.[11]
-
Quantification: Calculate the percentage of cells showing AurkA mislocalization (signal below a defined threshold on the spindle) and determine the EC₅₀ from the dose-response curve.[11][17]
Western Blotting for Phospho-AurkA (Thr288)
This technique measures the level of activated AurkA in cells following inhibitor treatment.
-
Cell Lysis: Culture and treat cells with this compound as described above. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated AurkA (pT288-AurkA).
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the blot with an antibody for total AurkA and a loading control (e.g., GAPDH or α-tubulin) for normalization. Quantify band intensities using densitometry software.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental logic.
Caption: The canonical TPX2-mediated activation pathway of Aurora A kinase.
Caption: Mechanism of action for this compound.
Caption: A typical workflow for characterizing a PPI inhibitor like this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of kinase inhibition, demonstrating the feasibility of targeting the AurkA-TPX2 protein-protein interaction. This allosteric approach offers a path to potentially greater selectivity compared to ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket.[16][19] The dual mechanism of blocking TPX2 binding and allosterically inhibiting kinase activity provides a robust method for neutralizing AurkA function in cancer cells.
Future research will likely focus on structure-guided optimization of this chemical scaffold to develop compounds with enhanced potency, improved pharmacokinetic properties, and demonstrated in vivo efficacy.[17][20] These next-generation inhibitors could provide a powerful new tool in the therapeutic arsenal (B13267) against cancers driven by the overexpression of the AurkA-TPX2 oncogenic unit.
References
- 1. AurkA nuclear localization is promoted by TPX2 and counteracted by protein degradation | Life Science Alliance [life-science-alliance.org]
- 2. mdpi.com [mdpi.com]
- 3. Reactome | AURKA Activation by TPX2 [reactome.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Reactome | TPX2 promotes AURKA autophosphorylation [reactome.org]
- 6. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. AurkA/TPX2 co-overexpression in nontransformed cells promotes genome instability through induction of chromosome mis-segregation and attenuation of the p53 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioinformatics and experimental validation of an AURKA/TPX2 axis as a potential target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contribution of AurkA/TPX2 Overexpression to Chromosomal Imbalances and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. biorxiv.org [biorxiv.org]
Preliminary Studies on AurkA Allosteric-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on AurkA allosteric-IN-1, a novel allosteric inhibitor of Aurora A kinase (AurkA). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.
Introduction to this compound
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its dysregulation is frequently implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][4]
This compound is a small molecule inhibitor that targets AurkA through an allosteric mechanism.[2] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, allosteric inhibitors offer the potential for greater selectivity and novel mechanisms of action.[4][5] this compound functions by binding to a distinct hydrophobic pocket on the AurkA kinase domain, known as the 'Y pocket'.[2] This binding event directly interferes with the interaction between AurkA and its essential activator, Targeting Protein for Xenopus kinesin-like protein 2 (TPX2).[2][5] The disruption of the AurkA-TPX2 complex inhibits both the catalytic and non-catalytic functions of AurkA, leading to mitotic defects and suppression of cancer cell proliferation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in preliminary studies of this compound and a structurally related allosteric inhibitor, AurkinA.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target | Metric | Value (µM) | Reference |
| This compound | Biochemical Kinase Assay | Aurora A | IC50 | 6.50 | [2] |
| AurkinA | Fluorescence Anisotropy | AurkA-TPX2 Interaction | Ki | 8.9 | [6] |
| AurkinA | Isothermal Titration Calorimetry | AurkA | Kd | 10.6 | [6] |
| AurkinA | HTRF Kinase Assay | pT287/pT288 AurkA | - | Dose-dependent inhibition | [7] |
Table 2: Cellular Activity - Growth Inhibition
| Compound | Cell Line | Assay Type | Metric | Value (µM) | Conditions | Reference |
| This compound | HeLa | CellTiter-Glo | GI50 | 71.7 | 72 hr incubation | [2] |
| This compound | HeLa | CellTiter-Glo | GI50 | 14.0 | 72 hr incubation, with 1.5 µM PHA-767491 | [2] |
| AurkinA | HeLa | Cell Proliferation Assay | IC50 | 0.53 | - | [5] |
Table 3: Cellular Activity - Other Phenotypes
| Compound | Cell Line(s) | Effect | Concentration | Time Point | Reference |
| This compound | A549, H358 (Lung Cancer) | G1/S Phase Cell Cycle Arrest | 100 µM | 48 hr | [2] |
| This compound | HT29, HCT116 (Colon Cancer) | G2/M Phase Cell Cycle Arrest | 100 µM | 48 hr | [2] |
| This compound | Cancer Cells | Downregulation of phospho-histone H3 (Ser10) | 20 µM | 48 hr | [2] |
| AurkinA | HeLa | AurkA Mislocalization from Spindle | EC50 = 85 µM | - | [7] |
| AurkinA | HeLa | Decrease in pT288 AurkA | EC50 = 135 µM | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from studies on allosteric AurkA inhibitors and is suitable for determining the IC50 of compounds like this compound.[7]
Materials:
-
Recombinant human Aurora A kinase (phosphorylated on T287/T288)
-
Biotinylated peptide substrate (e.g., from a commercial kit like Cisbio KinEASY)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT)
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
This compound (or other test compounds) dissolved in DMSO
-
Low-volume 384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of a solution containing the AurkA enzyme and biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final concentrations should be optimized, for example, 5 ng/well AurkA, 1 µM peptide substrate, and 100 µM ATP.
-
Incubate the reaction mixture for a defined period (e.g., 10-60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on cancer cell viability and can be used to determine GI50 values.[1][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.[8][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Phospho-Histone H3
This protocol outlines the detection of changes in the phosphorylation of histone H3 at Serine 10, a downstream marker of AurkA activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-histone H3 (Ser10) and anti-total histone H3 (or another loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described for other cellular assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in phospho-histone H3 levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving AurkA and the general experimental workflows.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mitotic substrates of the kinase aurora with roles in chromatin regulation identified through quantitative phosphoproteomics of fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AurkA allosteric-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of AurkA allosteric-IN-1, an allosteric inhibitor of Aurora A kinase (AurkA). This document details the inhibitor's mechanism of action, quantitative biochemical and cellular data, and detailed protocols for key experimental procedures.
Introduction
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome segregation.[1][2][3] Its dysregulation is frequently observed in various human cancers, making it an attractive target for cancer therapy. This compound is a small molecule inhibitor that functions not by competing with ATP at the kinase's active site, but by binding to an allosteric pocket, thereby preventing the interaction between AurkA and its essential activator, TPX2.[1][2] This mode of inhibition disrupts both the catalytic and non-catalytic functions of Aurora A.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related allosteric inhibitor, AurkinA, which also targets the AurkA-TPX2 interaction.
Table 1: Biochemical Activity of AurkA Allosteric Inhibitors
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Kinase Activity Assay | IC50 | 6.50 µM | [1] |
| AurkinA | Fluorescence Anisotropy | Ki | 3.7 µM | [4] |
| AurkinA | Isothermal Titration Calorimetry | Kd | 3.77 µM | [5] |
Table 2: Cellular Activity of this compound in HeLa Cells
| Condition | Assay Type | Parameter | Value | Reference |
| Standard | Cell Proliferation | GI50 | 71.7 µM | [1] |
| Co-treatment with 1.5 µM PHA-767491* | Cell Proliferation | GI50 | 14.0 µM | [1] |
*PHA-767491 is a Cdc7/Cdk9 inhibitor used to sensitize cancer cells.[1]
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of this compound.
Aurora A Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the kinase activity of AurkA by detecting the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human Aurora A kinase
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
HTRF Detection Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
This compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the biotinylated peptide substrate and recombinant AurkA kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents, which include the Europium cryptate-labeled antibody and Streptavidin-XL665, diluted in detection buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
AurkA-TPX2 Interaction Assay (Fluorescence Anisotropy)
This assay measures the ability of this compound to disrupt the interaction between AurkA and its activator TPX2.
Materials:
-
Recombinant His-tagged Aurora A kinase (e.g., AURKA 123–403)
-
Fluorescently labeled TPX2 peptide (e.g., TAMRA-TPX2 1–43)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5; 200 mM NaCl; 3% glycerol; 1 mM TCEP)
-
This compound
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence anisotropy
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add a constant concentration of recombinant AurkA and fluorescently labeled TPX2 peptide to each well.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence anisotropy on a plate reader.
-
Plot the change in anisotropy against the inhibitor concentration to determine the IC50 or Ki value for the disruption of the AurkA-TPX2 interaction.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Materials:
-
HeLa cells (or other relevant cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8) or CyQuant)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and plot the results to determine the GI50 value.
Cell Cycle Analysis
This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle.[1]
Materials:
-
Cancer cell lines (e.g., A549, H358, HT29, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 100 µM) or DMSO for a specific duration (e.g., 48 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1/S and G2/M phases.
Immunofluorescence for Phospho-Histone H3
This technique visualizes the effect of this compound on the phosphorylation of Histone H3 at Serine 10, a marker of mitotic cells.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound (e.g., 20 µM) for the desired time (e.g., 48 hours).[1]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the characterization of this compound.
Caption: Aurora A Signaling Pathway and Point of Inhibition.
Caption: Workflow for an in vitro Aurora A Kinase Activity Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
Unraveling the Allosteric Landscape of Aurora Kinase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aurora Kinase A (AurA), a pivotal serine/threonine kinase, plays a critical role in the orchestration of mitotic events, including centrosome maturation, spindle assembly, and faithful chromosome segregation.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[3][4] While traditional kinase inhibitors have primarily targeted the highly conserved ATP-binding pocket, the development of allosteric modulators offers a promising avenue for achieving greater selectivity and overcoming resistance.[1][5] This in-depth technical guide delves into the intricate allosteric regulation of Aurora Kinase A, providing a comprehensive overview of its activation mechanisms, known allosteric sites, and the landscape of allosteric inhibitors.
The Allosteric Activation of Aurora Kinase A: A Symphony of Molecular Events
The activation of AurA is a tightly regulated process involving a cascade of events, including post-translational modifications and protein-protein interactions. These events induce significant conformational changes within the kinase domain, transitioning it from an inactive to an active state.
The Pivotal Role of TPX2
Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2) is the most well-characterized allosteric activator of AurA.[6][7] The interaction between AurA and TPX2 is crucial for the localization of the kinase to the spindle microtubules during mitosis and for its full activation.[7][8]
The binding of TPX2 to AurA is a multifaceted process involving two distinct regions within the N-terminus of TPX2 (residues 1-43) that interact with the catalytic domain of AurA.[8][9] This interaction stabilizes an active conformation of the kinase, protecting the critical phosphorylation site at Threonine 288 (Thr288) within the activation loop from phosphatases.[10][11]
Conformational Dynamics and Phosphorylation
The allosteric activation of AurA by TPX2 is intricately linked to the phosphorylation status of the activation loop.[12] While phosphorylation of Thr288 is a key step in AurA activation, TPX2 binding can activate the kinase even in the absence of this phosphorylation.[13][14] This suggests that TPX2 binding shifts the conformational equilibrium of AurA towards an active state, a classic example of allosteric regulation.[13] The binding of TPX2 induces a significant conformational change, locking the DFG motif in an "in" conformation, which is characteristic of an active kinase.[5][8]
The interplay between TPX2 binding and Thr288 phosphorylation results in a synergistic activation of AurA, leading to a "doubly-activated" state with maximal catalytic activity.[11][12]
Allosteric Sites: Beyond the ATP Pocket
The discovery of allosteric sites on AurA has opened new avenues for the design of selective inhibitors. These sites, distinct from the ATP-binding cleft, offer the potential for modulators that do not compete with the high intracellular concentrations of ATP and may exhibit greater isoform selectivity.
The primary allosteric site targeted for inhibitor development is the TPX2 binding pocket.[6][15] This hydrophobic groove on the kinase domain represents a prime target for small molecules that can disrupt the AurA-TPX2 interaction, thereby preventing kinase activation and proper localization.[4][15]
Allosteric Inhibitors of Aurora Kinase A
The rational design and screening of compound libraries have led to the identification of several classes of allosteric inhibitors of AurA. These molecules employ diverse mechanisms to modulate kinase activity, from direct competition with TPX2 to the stabilization of inactive conformations.
Natural Products and Repurposed Drugs
-
Anacardic Acid: This natural product, isolated from cashew nutshell liquid, has been identified as a selective modulator of AurA activity.[1][6] It is reported to enhance the kinase activity of AurA but not Aurora B, suggesting a selective allosteric mechanism.[6]
-
Felodipine (B1672334): An approved antihypertensive drug, felodipine has been identified as an uncompetitive inhibitor of AurA.[1][6] This suggests that it binds to the enzyme-substrate complex, a characteristic of some allosteric inhibitors.
Rationally Designed Allosteric Inhibitors
-
vNAR-D01: A synthetic single-domain antibody (vNAR) that binds to the TPX2 binding site on AurA.[15] Unlike TPX2, which stabilizes an active conformation, vNAR-D01 stabilizes an inactive state of the kinase, demonstrating the potential of targeting this allosteric site for inhibition.[15]
-
AurkinA: A novel chemical inhibitor that binds to a hydrophobic "Y-pocket" within the TPX2 binding site, disrupting the AurA-TPX2 interaction.[16] AurkinA binding induces structural changes that allosterically inhibit the catalytic activity of AurA without competing with ATP.[16]
-
N-benzylbenzamide-based Inhibitors: A class of allosteric inhibitors that bind to the Y-pocket and suppress both the catalytic and non-catalytic functions of AurA. The inhibitory activity of some compounds in this class is comparable to that of AurkinA.[17][18]
Quantitative Data on Allosteric Interactions
The following tables summarize key quantitative data related to the allosteric regulation of Aurora Kinase A.
Table 1: Binding Affinities of Allosteric Activators
| Activator | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| TPX2 (1-43) | Aurora Kinase A | Isothermal Titration Calorimetry (ITC) | 0.3 - 2 µM | [19] |
| TPX2 (1-43) | Aurora Kinase A | Surface Plasmon Resonance (SPR) | 80 nM | [8] |
| FITC-labeled TPX2 (1-43) | Aurora Kinase A (123-403) | Fluorescence Polarization (FP) | 0.5 ± 0.1 µM | [11] |
Table 2: Allosteric Inhibitors and their Properties
| Inhibitor | Mechanism of Action | IC50 | Target Site | Reference |
| AurkinA | Disrupts AurA-TPX2 interaction, allosteric inhibition | Not specified in abstract | Y-pocket within TPX2 binding site | [16] |
| N-benzylbenzamide (6h) | Allosteric inhibitor, disrupts AurA-TPX2 interaction | 6.50 µM | Y-pocket | [17][18] |
| vNAR-D01 | Stabilizes inactive conformation | Not specified in abstract | Overlaps with TPX2 binding site | [15] |
Experimental Protocols for Studying Allostery
Understanding the allosteric regulation of AurA requires a combination of biochemical, biophysical, and structural biology techniques.
Aurora Kinase A Kinase Assay
A common method to measure AurA activity is through a luminescence-based assay that quantifies ADP production.
Protocol Outline (based on ADP-Glo™ Kinase Assay): [20][21][22][23]
-
Reaction Setup: In a 96-well plate, combine the following components in a final volume of 5 µl:
-
Recombinant Aurora Kinase A enzyme.
-
Substrate peptide (e.g., Kemptide).
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[20]
-
Allosteric modulator (activator or inhibitor) at desired concentrations.
-
-
Initiate Reaction: Add 2 µl of ATP solution to start the kinase reaction.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[20]
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the generated ADP back to ATP and contains luciferase/luciferin to produce a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Crystallization of Aurora Kinase A Complexes
Determining the three-dimensional structure of AurA in complex with its allosteric modulators is crucial for understanding the molecular basis of its regulation.
Protocol Outline for AurA-TPX2 Complex Crystallization: [13][24][25][26]
-
Protein Expression and Purification: Express and purify the catalytic domain of human Aurora-A (e.g., residues 122-403) and the N-terminal fragment of TPX2 (e.g., residues 1-43).[24]
-
Complex Formation: Mix the purified AurA and TPX2 fragment in a defined molar ratio.
-
Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, and additives).
-
Crystal Optimization: Optimize the initial crystallization hits by refining the concentrations of protein, ligand, and crystallization reagents.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the structure using molecular replacement or other phasing methods. The crystal of the phosphorylated human Aurora-A(ΔN) kinase/TPX2(1-43) complex has been reported to have an orthorhombic space group P212121 with unit cell dimensions of a = 59.63 Å, b = 81.72 Å, and c = 70.38 Å.[24]
Visualizing Allosteric Regulation
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Allosteric Activation Pathway of Aurora Kinase A
Caption: Allosteric activation of Aurora Kinase A by TPX2 and phosphorylation.
Experimental Workflow for Identifying Allosteric Inhibitors
Caption: Workflow for the discovery of allosteric Aurora Kinase A inhibitors.
Logical Relationship of AurA Activation States
Caption: Conformational and activation states of Aurora Kinase A.
References
- 1. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A ...: Ingenta Connect [ingentaconnect.com]
- 3. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? [repository.cam.ac.uk]
- 4. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identification of small molecule inhibitors of the Aurora-A/TPX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 10. A novel mechanism for activation of the protein kinase Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 14. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2. [repository.cam.ac.uk]
- 17. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. CEP192 localises mitotic Aurora-A activity by priming its interaction with TPX2 | The EMBO Journal [link.springer.com]
- 20. promega.com [promega.com]
- 21. AURORA A Kinase Enzyme System Application Note [promega.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EP1522580A1 - Crystals of an aurora-a tpx2 complex, tpx2 binding site of aurora-a, aurora-a ligands and their use - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for Using AurkA allosteric-IN-1 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AurkA) is a key regulator of mitotic progression, playing crucial roles in centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. AurkA allosteric-IN-1 is a novel inhibitor that functions by disrupting the protein-protein interaction between AurkA and its activator, Targeting Protein for Xenopus Klp2 (TPX2).[3] This allosteric mechanism of action offers a potential for high selectivity and a distinct pharmacological profile compared to traditional ATP-competitive inhibitors.[4][5]
These application notes provide detailed protocols for utilizing this compound in common kinase assay formats to characterize its inhibitory activity and elucidate its effects on AurkA signaling.
Mechanism of Action
This compound is an inhibitor of Aurora A (AurkA) with a reported IC50 of 6.50 μM.[3] It exerts its inhibitory effect by binding to a hydrophobic region on AurkA known as the "Y pocket," which is the binding site for the activator protein TPX2.[3][5] By occupying this pocket, this compound prevents the interaction between AurkA and TPX2, thereby inhibiting both the catalytic and non-catalytic functions of Aurora A that are dependent on this interaction.[3] This allosteric inhibition is distinct from the mechanism of ATP-competitive inhibitors, which target the active site of the kinase.[4]
Data Presentation
Biochemical Activity of this compound
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Biochemical Kinase Assay | Aurora A | 6.50 | [3] |
Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration (µM) | Incubation Time (h) | Reference |
| A549, H358 (Lung Cancer) | Cell Cycle Analysis | G1/S phase arrest | 20 | 12, 24, 48 | [3] |
| HT29, HCT116 (Colon Cancer) | Cell Cycle Analysis | G2/M phase arrest | 20 | 12, 24, 48 | [3] |
| Various Cancer Cells | Western Blot | Downregulation of phospho-histone H3 (Ser10) | 20 | 48 | [3] |
| HeLa | Cell Proliferation Assay | GI50 | 71.7 | 72 | [3] |
| HeLa (with PHA-767491) | Cell Proliferation Assay | GI50 | 14.0 | 72 | [3] |
Experimental Protocols
Biochemical Kinase Assay using ADP-Glo™
This protocol describes the determination of this compound potency against Aurora A kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) or other suitable substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6][7]
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final concentration in the assay will be 1/5th of this concentration. Include a DMSO control.
-
Enzyme and Substrate Preparation: Dilute Aurora A kinase and the substrate (Kemptide) in kinase buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.[6][7]
-
Reaction Setup:
-
Add 1 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.[6]
-
Add 2 µL of the diluted Aurora A kinase to each well.[6]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[6] The final ATP concentration should be at or near the Km for ATP for Aurora A to ensure sensitivity to non-ATP competitive inhibitors.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorescence Polarization (FP) Assay for AurkA-TPX2 Interaction
This assay directly measures the ability of this compound to disrupt the interaction between Aurora A and a fluorescently labeled TPX2 peptide.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled TPX2 peptide (e.g., TAMRA-TPX2(1-43))
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a DMSO control.
-
Reagent Preparation: Dilute Aurora A kinase and the fluorescently labeled TPX2 peptide in the assay buffer to their final concentrations. The optimal concentrations should be determined empirically to achieve a stable and significant polarization signal.
-
Reaction Setup:
-
Add the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add the diluted Aurora A kinase to all wells except for the "no kinase" control wells.
-
Add the fluorescently labeled TPX2 peptide to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: Calculate the percent inhibition of the AurkA-TPX2 interaction at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Cellular Assay for Inhibition of Histone H3 Phosphorylation
This protocol uses immunofluorescence to assess the effect of this compound on a downstream substrate of the Aurora kinase family in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Cell culture medium and supplements
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Microscopy imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 24-48 hours).[3] Include a DMSO control.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity of the phospho-histone H3 signal in the nucleus of mitotic cells.
-
Plot the normalized signal intensity against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: Aurora A Signaling and Inhibition by this compound.
Caption: Experimental Workflow for ADP-Glo™ Kinase Assay.
Caption: Principle of the Fluorescence Polarization Assay.
References
- 1. HTRF Human Total Aurora A Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Anti-Cancer Effects of AurkA allosteric-IN-1 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora Kinase A (AurkA) is a crucial serine/threonine kinase that plays a pivotal role in regulating mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4][5] AurkA's function is controlled by mechanisms including autophosphorylation and allosteric activation by cofactors like TPX2 (Targeting Protein for Xklp2).[6][7]
AurkA allosteric-IN-1 is a small molecule inhibitor that presents a novel mechanism for targeting this kinase. Instead of competing with ATP at the catalytic site, it binds to a hydrophobic "Y pocket," which is the binding site for the activator TPX2.[1][8][9] This allosteric inhibition blocks the AurkA-TPX2 interaction, thereby preventing kinase activation and inhibiting both its catalytic and non-catalytic functions.[1][10] This application note provides an overview of the demonstrated effects of this compound in cancer cell lines and detailed protocols for its evaluation.
Mechanism of Action
This compound specifically disrupts the protein-protein interaction between AurkA and its essential co-activator, TPX2. By occupying the allosteric Y-pocket, the inhibitor prevents the conformational changes required for full kinase activation, leading to downstream inhibition of mitotic processes and reduced cancer cell proliferation.[1][8]
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes | Reference |
|---|---|---|---|---|
| IC₅₀ | 6.50 µM | - | Biochemical assay for Aurora A inhibition. | [1] |
| GI₅₀ | 71.7 µM | HeLa | Anti-proliferative activity. | [1] |
| GI₅₀ (Synergy) | 14.0 µM | HeLa | Co-treatment with 1.5 µM PHA-767491. |[1] |
Table 2: Effect of this compound (100 µM, 48h) on Cell Cycle Distribution
| Cell Line | Cancer Type | Effect | Reference |
|---|---|---|---|
| A549 | Lung Cancer | G1/S Arrest | [1] |
| H358 | Lung Cancer | G1/S Arrest | [1] |
| HT29 | Colon Cancer | G2/M Arrest | [1] |
| HCT116 | Colon Cancer | G2/M Arrest | [1] |
| HeLa | Cervical Cancer | Almost Unaffected | [1] |
| Panc-1 | Pancreatic Cancer | Almost Unaffected |[1] |
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in cancer cell lines involves cell culture, compound treatment, and subsequent analysis using various cellular and molecular assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank control absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the GI₅₀/IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.[11]
Materials:
-
Treated and untreated cells from 6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[12]
-
Flow cytometer
Procedure:
-
Cell Harvest: After treatment with this compound for the desired time (e.g., 48 hours), collect both floating and adherent cells.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the pellet once with 1 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Storage: Incubate the cells on ice for at least 2 hours or store them at -20°C overnight or for up to several weeks.
-
Staining: Centrifuge the fixed cells (300 x g for 5 minutes) to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.[11]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content histogram.[12]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for Protein Analysis
This protocol is used to detect changes in protein levels, such as the phosphorylation of Histone H3 (a downstream target of AurkA).[14][15][16]
Materials:
-
Treated and untreated cells from 6-well or 10 cm plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Total Histone H3, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-Actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for the In Vivo Experimental Use of AurkA Allosteric-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AurkA) is a critical serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1] Its functions include centrosome maturation, bipolar spindle assembly, and ensuring the fidelity of chromosome segregation.[2] Dysregulation and overexpression of AurkA are frequently linked to tumorigenesis and genomic instability, making it an attractive target for cancer therapy.[1]
AurkA allosteric-IN-1 is a small molecule inhibitor that targets Aurora A through a distinct allosteric mechanism.[2] Unlike ATP-competitive inhibitors, this compound binds to a hydrophobic pocket (the 'Y' pocket) on the AurkA kinase domain.[2] This binding event obstructs the interaction between AurkA and its essential activator, the microtubule-associated protein TPX2.[2] The disruption of the AurkA-TPX2 protein-protein interaction (PPI) inhibits both the catalytic and non-catalytic functions of AurkA, leading to mitotic defects and cell cycle arrest.[2][3] This novel mechanism of action presents a promising strategy to overcome the selectivity and resistance issues associated with traditional kinase inhibitors.[4][5]
These application notes provide a comprehensive overview of the in vivo experimental use of this compound and related allosteric inhibitors, offering detailed protocols and critical data for researchers in oncology and drug development.
Data Presentation
In Vitro Efficacy of this compound
While specific in vivo data for this compound is not yet publicly available, its in vitro activity provides a strong rationale for preclinical animal studies.
| Parameter | Cell Line | Value | Effect | Reference |
| IC50 | - | 6.50 µM | Inhibition of AurkA catalytic activity | [2] |
| GI50 | HeLa | 71.7 µM | Anti-proliferative activity | [2] |
| GI50 (Combination) | HeLa | 14.0 µM | Synergistic anti-proliferative activity with PHA-767491 (1.5 µM) | [2] |
| Cell Cycle Arrest | A549, H358 (Lung Cancer) | 100 µM (48h) | G1/S transition arrest | [2] |
| Cell Cycle Arrest | HT29, HCT116 (Colon Cancer) | 100 µM (48h) | G2/M arrest | [2] |
| Pharmacodynamic Marker | Cancer Cells | 20 µM (48h) | Downregulation of phospho-histone H3 (Ser10) | [2] |
In Vivo Data for a Structurally Related AurkA-TPX2 Allosteric Inhibitor (CAM2602)
The following data for the AurkA-TPX2 inhibitor CAM2602 can serve as a valuable reference for designing in vivo studies with this compound.[6][7]
| Parameter | Animal Model | Dose & Route | Observation | Reference |
| Binding Affinity (Kd) | - | - | 19 nM | [7] |
| Oral Bioavailability | CD-1 Mice | 50 mg/kg | 99.8% | [6] |
| Pharmacokinetics | CD-1 Mice | Intravenous | First-order elimination | [6] |
| Pharmacokinetics | CD-1 Mice | Oral (higher doses) | Plasma concentration plateaus and is maintained for at least 8 hours | [6] |
| Efficacy | Jurkat Xenograft (NSG mice) | Oral | Arrests tumor growth | [7] |
| Toxicity | CD-1 Mice | Up to 50 mg/kg (oral) | No weight loss or adverse events observed in PK studies | [6] |
Signaling Pathways and Mechanisms
Aurora A Kinase Signaling Pathway
AurkA is a central node in the regulation of mitosis. Its activation is a multi-step process involving phosphorylation and interaction with co-activators like TPX2.[8] Once active, AurkA phosphorylates a host of downstream substrates to orchestrate the formation of the mitotic spindle and the correct segregation of chromosomes.
Caption: Aurora A kinase activation and its downstream signaling cascade in mitosis.
Mechanism of Allosteric Inhibition
This compound functions by preventing the binding of TPX2 to AurkA. This not only blocks the TPX2-mediated allosteric activation but also induces conformational changes in AurkA that inhibit its catalytic activity, even in the absence of TPX2.[3][9]
Caption: Allosteric inhibition of AurkA by preventing TPX2 interaction.
Experimental Protocols
Disclaimer: The following protocols are generalized for the in vivo evaluation of novel allosteric AurkA inhibitors. Specific parameters such as compound formulation, dosage, and administration schedule must be empirically determined for this compound.
In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an allosteric AurkA inhibitor in a subcutaneous xenograft mouse model.
Caption: Generalized workflow for an in vivo xenograft efficacy study.
Methodology:
-
Animal Models:
-
Use immunocompromised mice (e.g., NOD-SCID, NSG, or Nude mice) to prevent rejection of human tumor xenografts.
-
House animals in accordance with institutional guidelines and regulations.
-
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., Jurkat for leukemia model, or a relevant solid tumor line) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
-
Inject approximately 1-10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Vehicle Selection: A critical step that requires optimization. Common vehicles for oral gavage include:
-
0.5% (w/v) Methylcellulose in water
-
5% N-methyl-2-pyrrolidone (NMP), 10% Solutol HS 15, 85% water
-
Formulations should be tested for compound solubility and stability.
-
-
Dosing: Based on preliminary tolerability studies, start with a dose range informed by in vitro potency and data from related compounds (e.g., 25-100 mg/kg for oral administration).
-
Administration: Administer the formulated inhibitor via the desired route (e.g., oral gavage) at a set schedule (e.g., once or twice daily). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight every 2-3 days.
-
Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study concludes when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or if toxicity endpoints are reached.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group at endpoint / Mean volume of control group at endpoint)] x 100.
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol is designed to confirm target engagement in vivo by measuring the downstream effects of AurkA inhibition in tumor tissue.
Methodology:
-
Study Design:
-
Establish xenograft tumors as described above.
-
Administer a single dose of the allosteric AurkA inhibitor or vehicle.
-
Harvest tumors at various time points post-dosing (e.g., 2, 4, 8, 24 hours) to establish a time-course of target modulation.
-
-
Tissue Processing:
-
Excise tumors and either snap-freeze in liquid nitrogen for western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key PD markers:
-
Phospho-Histone H3 (Ser10): A downstream marker of mitotic activity that is expected to decrease with AurkA inhibition.
-
Total Histone H3: As a loading control.
-
Phospho-AurkA (Thr288): To assess direct impact on AurkA autophosphorylation.
-
Total AurkA: As a loading control.
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Immunohistochemistry (IHC):
-
Embed fixed tumors in paraffin (B1166041) and section.
-
Perform antigen retrieval on tissue sections.
-
Incubate with primary antibodies against PD markers (e.g., Phospho-Histone H3).
-
Use a suitable detection system (e.g., HRP-DAB) and counterstain with hematoxylin.
-
Quantify staining intensity and the percentage of positive cells using digital pathology software.
-
Pharmacokinetic (PK) Study
This protocol is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
Methodology:
-
Animal Model:
-
Use healthy, non-tumor-bearing mice (e.g., CD-1 or C57BL/6) for initial PK studies.
-
-
Compound Administration:
-
Administer a single dose of the inhibitor via both intravenous (IV) and oral (PO) routes in separate groups of animals.
-
IV dose: Typically a lower dose (e.g., 1-5 mg/kg) in a solubilizing vehicle like DMSO/PEG400.
-
PO dose: A higher dose (e.g., 10-50 mg/kg) in an oral gavage formulation.
-
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to collect plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to quantify the concentration of the inhibitor in plasma samples.
-
-
Data Analysis:
-
Use software like Phoenix WinNonlin to calculate key PK parameters:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral Bioavailability (%F): Calculated as (%F) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.
-
-
Conclusion
This compound represents a novel class of kinase inhibitors with a promising mechanism of action. While in vivo data for this specific compound is still emerging, the information from related AurkA-TPX2 inhibitors provides a solid foundation for designing and executing preclinical studies. The protocols and data presented here offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound in vivo, with the ultimate goal of advancing new targeted therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of the Allosteric Aurora A Kinase Inhibitor, AurkA allosteric-IN-1
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora A kinase (AurkA) is a key regulator of mitotic progression, playing crucial roles in centrosome maturation, spindle assembly, and faithful chromosome segregation.[1][2] Dysregulation of AurkA is frequently observed in various cancers, making it an attractive target for cancer therapy.[2] AurkA allosteric-IN-1 is a novel inhibitor that functions through an allosteric mechanism, binding to the Y-pocket of AurkA and disrupting its interaction with the activator protein TPX2.[3] This inhibition affects both the catalytic and non-catalytic functions of the kinase.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using both biochemical and cell-based assays.
Mechanism of Action of this compound
Unlike ATP-competitive inhibitors that target the active site, this compound binds to a distinct allosteric site known as the Y-pocket. This pocket is crucial for the interaction between AurkA and its activating partner, TPX2. By occupying this site, the inhibitor prevents the binding of TPX2, which is essential for the full activation and proper localization of AurkA at the mitotic spindle.[3][4] This disruption of the AurkA-TPX2 protein-protein interaction (PPI) leads to mitotic defects and cell cycle arrest.[3]
Data Presentation
The following table summarizes the reported inhibitory activity of this compound.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Aurora A Kinase | Biochemical Assay | 6.50 μM | [3] |
Experimental Protocols
Biochemical IC50 Determination: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is specifically tailored for measuring the activity of an allosteric inhibitor of Aurora A that disrupts the AurkA-TPX2 interaction.
Objective: To determine the in vitro IC50 value of this compound against Aurora A kinase in the presence of its activator, TPX2.
Materials:
-
Recombinant Human Aurora A Kinase (full-length)
-
Recombinant Human TPX2 (fragment containing the AurkA binding domain)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
White, low-volume 384-well assay plates
Experimental Workflow:
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).
-
Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reagent Preparation (on ice):
-
Kinase/Activator Mixture: Prepare a solution containing Aurora A kinase and a molar excess of the TPX2 fragment in kinase buffer. The final concentration of the kinase should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mixture: Prepare a solution containing MBP and ATP in kinase buffer. The ATP concentration should be at or near the Km for Aurora A to ensure sensitive detection of inhibition.
-
-
Assay Protocol (in a 384-well plate):
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to each well.
-
Add 2 µL of the Aurora A/TPX2 mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the MBP/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based IC50 Determination: MTT Proliferation Assay
This protocol describes a method to determine the effect of this compound on the proliferation of a cancer cell line known to be sensitive to Aurora A inhibition.
Objective: To determine the IC50 value of this compound on cell viability/proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow:
Caption: Workflow for cell-based IC50 determination using the MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubate the cells for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Aurora A Signaling Pathway
Aurora A is a central node in the regulation of mitosis. Its activity is tightly controlled through phosphorylation and protein-protein interactions.
Caption: Simplified signaling pathway of Aurora A kinase and the mechanism of its allosteric inhibition.
This pathway highlights the critical role of the TPX2-Aurora A interaction for kinase activation and subsequent downstream signaling events that drive mitosis. This compound specifically targets this interaction, leading to the inhibition of Aurora A's functions.
References
Application Notes and Protocols for AurkA allosteric-IN-1 in Mitotic Spindle Assembly Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AurkA allosteric-IN-1 to investigate the role of Aurora A kinase (AurkA) in mitotic spindle assembly. This document includes detailed protocols for cell-based assays and in vitro kinase inhibition studies, alongside quantitative data and visual representations of key pathways and workflows.
Introduction
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Its functions are essential for centrosome maturation and separation, as well as the assembly and stability of the mitotic spindle.[1][3] Dysregulation of AurkA is frequently associated with genomic instability and has been implicated in the pathogenesis of various cancers.[1][3] AurkA's activity is tightly regulated through phosphorylation and interactions with co-activating proteins, most notably the Targeting Protein for Xenopus kinesin-like protein 2 (TPX2).[4][5][6][7] The interaction with TPX2 is critical for the localization and allosteric activation of AurkA at the mitotic spindle.[4][5][7]
This compound is a novel inhibitor that offers a unique mechanism to probe the functions of AurkA. Unlike traditional ATP-competitive inhibitors, this compound binds to a hydrophobic "Y pocket" on the kinase, the same site that interacts with a conserved Tyr-Ser-Tyr motif of TPX2.[4][8] This binding action directly blocks the AurkA-TPX2 interaction, leading to a dual inhibitory effect: it prevents the localization of AurkA to the mitotic spindle and allosterically inhibits its catalytic activity.[4][8] This makes this compound a powerful tool for dissecting the specific roles of the AurkA-TPX2 complex in mitotic spindle assembly.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) |
| This compound | Aurora A Kinase | 6.50 |
Data sourced from MedchemExpress.[8]
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Treatment | GI50 (μM) |
| HeLa | This compound | 71.7 |
| HeLa | This compound + 1.5 μM PHA-767491 | 14.0 |
Data demonstrates a synergistic effect with PHA-767491.[8]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Aurora A kinase signaling in G2/M transition and mitosis.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
The following protocols provide a starting point for investigating the effects of this compound. Optimization may be required depending on the cell line and specific experimental goals.
Protocol 1: Cell Culture and Treatment for Mitotic Spindle Analysis
This protocol describes how to treat cultured cells with this compound to observe defects in mitotic spindle formation.
Materials:
-
HeLa, A549, or other suitable cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Nocodazole (B1683961) or other synchronization agents (optional)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates or chamber slides suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 12-well plate at a density that will result in 50-70% confluency after 24 hours.
-
Synchronization (Optional): To enrich for mitotic cells, treat with a synchronizing agent such as nocodazole (e.g., 100 ng/mL for 16-18 hours) to arrest cells in G2/M phase.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 10 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a period of 24 to 48 hours. The optimal time should be determined empirically.
-
Proceed to Endpoint Analysis: After incubation, cells can be fixed for immunofluorescence staining (Protocol 3) or harvested for biochemical analysis (e.g., Western blotting for phospho-histone H3).[8]
Protocol 2: In Vitro Aurora A Kinase Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant AurkA. This protocol is based on the principles of the ADP-Glo™ Kinase Assay.[9][10][11]
Materials:
-
Recombinant human Aurora A kinase[12]
-
Kinase substrate (e.g., Kemptide)[11]
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[9]
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare a master mix of kinase buffer, ATP (e.g., 25 µM), and substrate.
-
Inhibitor Dilution: Create a serial dilution of this compound in kinase buffer. A suggested starting range is 0.1 µM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
2.5 µL of inhibitor dilution or vehicle (DMSO).
-
5 µL of master mix.
-
2.5 µL of diluted recombinant AurkA kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Visualization
This protocol details the staining of key mitotic structures to visualize the effects of this compound on spindle assembly.
Materials:
-
Cells grown on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated anti-mouse IgG
-
Alexa Fluor 594-conjugated anti-rabbit IgG
-
-
DAPI (for DNA staining)
-
Mounting medium
Procedure:
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells to assess spindle morphology, centrosome number, and chromosome alignment. Look for characteristic defects such as monopolar or multipolar spindles.
References
- 1. The multifaceted allosteric regulation of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Aurora-A kinase on the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cross-Talk between AURKA and Plk1 in Mitotic Entry and Spindle Assembly [frontiersin.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Techniques for Measuring Aurora A Kinase (AurkA) Inhibition by Small Molecule Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AurkA), a key serine/threonine kinase, plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle.[1][2][3] Its overexpression and aberrant activity are frequently linked to tumorigenesis, making it a critical therapeutic target in oncology.[1] The development of small molecule inhibitors targeting AurkA is a significant area of cancer research. Assessing the potency and mechanism of action of these inhibitors, such as IN-1, requires a suite of robust and reproducible assays.
These application notes provide a detailed overview of the principal techniques used to measure the inhibition of AurkA. The methodologies cover biochemical, cellular, and biophysical approaches, offering a multi-faceted strategy to characterize inhibitor potency, selectivity, and cellular effects. The included protocols are designed to guide researchers in setting up and executing these assays in their own laboratories.
Data Presentation: In Vitro Potency of Representative AurkA Inhibitors
The inhibitory activity of small molecules against AurkA is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the reported in vitro potency for several well-characterized Aurora kinase inhibitors. While specific data for "IN-1" is not extensively available in the public domain, the methodologies described herein are directly applicable for its characterization.
| Inhibitor | Target(s) | Assay Type | IC50 / Ki (nM) | Reference |
| Alisertib (MLN8237) | Aurora A selective | Biochemical | IC50: 1.2 | [4] |
| Cellular | GI50: (Varies by cell line) | [4] | ||
| MK-5108 (VX-689) | Aurora A selective | Biochemical | IC50: 0.064 | [5] |
| AMG-900 | Pan-Aurora | Biochemical | IC50: 5 (AurkA), 4 (AurkB), 1 (AurkC) | [5] |
| Danusertib (PHA-739358) | Pan-Aurora | Biochemical | IC50: 13 (AurkA), 79 (AurkB), 61 (AurkC) | [5] |
| Aurora Inhibitor I | Aurora A/B | Biochemical | IC50: ≤ 4 (AurkA), ≤13 (AurkB) | [6] |
Signaling Pathway and Experimental Workflows
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A in mitotic progression, highlighting its activation and key downstream substrates. Understanding this pathway is crucial for interpreting the cellular effects of AurkA inhibitors.
Caption: Aurora A (AurkA) signaling pathway during the G2/M phase of the cell cycle.
Experimental Workflow for Measuring AurkA Inhibition
This diagram outlines a typical workflow for characterizing an AurkA inhibitor, from initial biochemical screening to cellular and biophysical validation.
Caption: General experimental workflow for the characterization of an Aurora A kinase inhibitor.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Luminescent Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 of an inhibitor in a high-throughput format.[2]
Materials:
-
Recombinant human Aurora A kinase (e.g., Promega, BPS Bioscience)
-
Kinase substrate (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
IN-1 inhibitor stock solution (in 100% DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Protocol:
-
Inhibitor Preparation: Prepare a serial dilution of IN-1 in kinase buffer containing a constant percentage of DMSO (e.g., 1%). The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the test inhibitor (IN-1) dilutions to the "Test Inhibitor" wells.
-
Add 2.5 µL of buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
Prepare a Master Mix containing kinase buffer, ATP, and the substrate. Add 12.5 µL of this Master Mix to all wells except the "Blank" wells.
-
Add 10 µL of kinase buffer without enzyme to the "Blank" wells.
-
-
Enzyme Addition: Dilute the Aurora A kinase to the desired concentration in kinase buffer. Initiate the reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Shake the plate gently and incubate at 30°C for 45-60 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP. Incubate at room temperature for 30-45 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each IN-1 concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for AurkA Activity
This method assesses the ability of an inhibitor to block AurkA activity within a cellular context by measuring the phosphorylation of downstream targets. A common marker for AurkA activity is its autophosphorylation at Threonine 288 (p-AurkA Thr288).
Materials:
-
Cancer cell line with detectable AurkA expression (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
IN-1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AurkA (Thr288), anti-total AurkA, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of IN-1 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AurkA (Thr288) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total AurkA and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AurkA signal to the total AurkA and/or the loading control.
Cellular Assay: Cell Viability/Proliferation (MTT/WST-1 Assay)
These colorimetric assays measure cell viability and proliferation by quantifying the metabolic activity of the cells. They are commonly used to determine the growth-inhibitory effects (GI50) of a compound.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
IN-1 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of IN-1. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
For MTT: Measure the absorbance at 570 nm.
-
For WST-1: Shake the plate and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 value.
Biophysical Method: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a biophysical technique used to assess the direct binding of a ligand (inhibitor) to a target protein. Binding of the inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Purified recombinant Aurora A kinase
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
IN-1 inhibitor
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
-
Appropriate buffer for the protein
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified AurkA protein, the fluorescent dye, and either the IN-1 inhibitor at various concentrations or a vehicle control (DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Data Acquisition: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. After reaching a peak, the fluorescence decreases as the protein aggregates.
-
Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, where the change in fluorescence is maximal, represents the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) induced by the inhibitor. A positive ΔTm indicates stabilization of the protein upon inhibitor binding, confirming a direct interaction.
Conclusion
The comprehensive characterization of an Aurora A kinase inhibitor like IN-1 requires a combination of biochemical, cellular, and biophysical assays. The protocols outlined in these application notes provide a robust framework for determining the potency of an inhibitor, confirming its mechanism of action in a cellular context, and verifying its direct interaction with the target protein. By employing these diverse techniques, researchers can gain a thorough understanding of the inhibitor's properties, which is essential for its further development as a potential therapeutic agent.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Summary of half maximal inhibitory concentration (IC50) values for Aurora kinase inhibitors against pediatric and infant leukemia cell lines, normal lymphocytes and bone marrow stroma. - figshare - Figshare [figshare.com]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AurkA allosteric-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinase A (AurkA) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including centrosome maturation and spindle formation.[1][2] Its overexpression is a common feature in a variety of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4] Allosteric inhibitors of AurkA, such as AurkA allosteric-IN-1, offer a novel therapeutic strategy. These inhibitors do not compete with ATP but instead bind to a distinct pocket on the kinase, disrupting its interaction with the crucial activator protein TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2).[5][6][7] This disruption prevents both the catalytic and non-catalytic functions of AurkA.[5]
The combination of targeted therapies with conventional chemotherapy is a promising approach to enhance anti-tumor efficacy and overcome resistance. This document provides an overview of the available data for this compound and presents data for the combination of a well-characterized AurkA inhibitor, alisertib (B1683940) (MLN8237), with paclitaxel (B517696) as a representative example of this therapeutic strategy. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.
It is important to note that while the mechanism of this compound is defined, publicly available literature on its synergistic effects with conventional chemotherapy agents (e.g., paclitaxel, doxorubicin, cisplatin) is limited. The data presented herein for alisertib serves to illustrate the potential of combining AurkA inhibition with standard-of-care chemotherapy.
Data Presentation
Quantitative Data for this compound
The following table summarizes the known inhibitory activity of this compound. A synergistic effect has been documented in combination with the Cdk2/Cdc7/GSK3 inhibitor PHA-767491.[2]
| Compound | Target | IC50 | Combination Agent | Cell Line | Effect | Reference |
| This compound | AurkA | 6.50 µM | - | - | Kinase Inhibition | [6] |
| This compound | Cell Proliferation | 71.7 µM (GI50) | Vehicle | HeLa | Anti-proliferative | [2] |
| This compound | Cell Proliferation | 14.0 µM (GI50) | 1.5 µM PHA-767491 | HeLa | Synergistic anti-proliferative activity | [2] |
Representative Data: Alisertib (AurkA Inhibitor) in Combination with Paclitaxel
The following tables present clinical and preclinical data on the combination of the AurkA inhibitor alisertib with the chemotherapeutic agent paclitaxel.
Table 2: Clinical Efficacy of Alisertib plus Paclitaxel in Recurrent Ovarian Cancer [8]
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| Alisertib + Paclitaxel | 6.7 months | 0.75 |
| Paclitaxel Alone | 4.7 months | - |
Table 3: Preclinical In Vivo Efficacy of Alisertib plus Paclitaxel in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dosing | Tumor Growth Delay (TGD) / Inhibition |
| Alisertib (10 mg/kg) + Paclitaxel (20 mg/kg) | Alisertib: daily; Paclitaxel: weekly | Substantial TGD, Synergistic Activity |
| Alisertib (20 mg/kg) + Paclitaxel (20 mg/kg) | Alisertib: daily; Paclitaxel: weekly | Substantial TGD, Synergistic Activity |
| Alisertib (10 mg/kg) + Paclitaxel (30 mg/kg) | Alisertib: daily; Paclitaxel: weekly | Substantial TGD, Synergistic Activity |
| Alisertib (20 mg/kg) + Paclitaxel (30 mg/kg) | Alisertib: daily; Paclitaxel: weekly | Substantial TGD, Synergistic Activity |
Note: This table is a qualitative summary based on findings that specific combinations led to "substantial TGD" and "synergistic antitumor activity". For precise quantitative TGD values, refer to the source study.
Signaling and Experimental Workflow Diagrams
Caption: Synergy of allosteric AurkA inhibition and microtubule-targeting chemotherapy.
Caption: Workflow for in vitro assessment of drug combination synergy.
References
- 1. curetoday.com [curetoday.com]
- 2. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionews.com [bionews.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metastatic breast cancer: Add-on alisertib shows survival benefit | MDedge [mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Alisertib in Combination With Weekly Paclitaxel in Patients With Advanced Breast Cancer or Recurrent Ovarian Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays with AurkA allosteric-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AurkA) is a critical serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[1][2][3] Its overexpression is frequently observed in a wide range of human cancers, making it a key target for cancer therapy.[1][2][4][5] While many inhibitors target the highly conserved ATP-binding site, allosteric inhibitors offer a promising alternative strategy that can provide greater selectivity and overcome potential resistance mechanisms.[2][6][7]
AurkA allosteric-IN-1 is a novel small molecule inhibitor that functions through a unique allosteric mechanism.[8][9] Instead of competing with ATP, it binds to a distinct hydrophobic pocket (the 'Y pocket') on the AurkA catalytic domain.[8][9][10] This binding event directly blocks the interaction between AurkA and its essential activator protein, TPX2 (Targeting Protein for Xenopus kinesin-like protein 2), thereby inhibiting both the catalytic and non-catalytic functions of the kinase.[8][9] These application notes provide detailed protocols for biochemical and cellular assays to characterize the activity of this compound and to aid in the development of similar allosteric inhibitors.
Mechanism of Action: this compound
The activation of AurkA on the mitotic spindle is allosterically driven by its binding to TPX2.[9][11][12] this compound exploits this mechanism by physically occupying a key pocket involved in the AurkA-TPX2 protein-protein interaction (PPI). This binding not only prevents the localization and activation of AurkA by TPX2 but also induces conformational changes that inhibit the kinase's catalytic activity.[9][13] This dual-mode inhibition makes it a valuable tool for studying AurkA biology and a lead compound for a new class of therapeutics.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of this compound.
| Parameter | Assay Type | Value | Cell Line | Conditions | Reference |
| IC50 | Biochemical Kinase Assay | 6.50 µM | - | In vitro | [8] |
| GI50 | Cell Proliferation | 71.7 µM | HeLa | 48h treatment | [8] |
| GI50 (Combo) | Cell Proliferation | 14.0 µM | HeLa | 48h co-treatment with 1.5 µM PHA-767491 | [8] |
| Effect | Cell Cycle Analysis | G1/S Arrest | A549, H358 | 100 µM, 48h | [8] |
| Effect | Cell Cycle Analysis | G2/M Arrest | HT29, HCT116 | 100 µM, 48h | [8] |
| Effect | Target Modulation | Downregulation of p-Histone H3 (Ser10) | Cancer Cells | 20 µM, 48h | [8] |
Experimental Protocols
Biochemical Assays
This protocol uses a luminescence-based assay, such as ADP-Glo™, to measure the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.[14][15] The IC50 value is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide or Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[15]
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 10 mM). Then, create an intermediate dilution of this series in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a white assay plate.
-
Add 2.5 µL of Kinase Assay Buffer to the "blank" or "no enzyme" control wells.
-
Prepare a master mix of diluted AurkA enzyme in Kinase Assay Buffer. Add 5 µL to each well (except the "blank" wells).
-
-
Reaction Initiation: Prepare a master mix of substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2.5 µL of this mix to all wells. The final ATP concentration should be at or near its Km value for accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection (as per ADP-Glo™ protocol): [14][15]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "blank" reading from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.[17]
-
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the ability of this compound to disrupt the interaction between AurkA and TPX2.[18][19]
Materials:
-
GST-tagged recombinant human Aurora A kinase
-
Biotinylated TPX2 peptide (e.g., residues 1-43)
-
TR-FRET Donor: Terbium (Tb)-conjugated anti-GST antibody
-
TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., d2 or XL665)
-
TR-FRET Assay Buffer
-
This compound
-
DMSO
-
Low-volume, black 384-well plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in TR-FRET Assay Buffer.
-
Assay Setup: Add diluted inhibitor or DMSO control to the wells of the assay plate.
-
Reagent Addition: Add GST-AurkA, biotin-TPX2, Tb-anti-GST antibody, and Streptavidin-acceptor to the wells. The final concentrations should be optimized to produce a robust signal window.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure the emission at two wavelengths: the donor emission (e.g., ~620 nm) and the acceptor emission (e.g., ~665 nm) after a time delay (typically 50-100 µs).[20]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
A decrease in the TR-FRET ratio indicates disruption of the AurkA-TPX2 interaction.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 for the disruption of the protein-protein interaction.
-
Cellular Assays
This protocol measures the effect of this compound on cell proliferation using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[17][21]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HT29)
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
White, clear-bottom 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the inhibitor or DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).[8][21]
-
Assay Development:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit the curve using non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
This protocol determines if the inhibitor affects AurkA cellular activity by measuring the phosphorylation level of a known downstream substrate, Histone H3 at Serine 10, a marker of mitosis.[8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Total Histone H3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0-20 µM) or DMSO for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody for p-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for Total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities to determine the relative change in p-Histone H3 levels upon inhibitor treatment. A sharp downregulation indicates inhibition of AurkA activity in cells.[8]
References
- 1. rupress.org [rupress.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A dynamic mechanism for allosteric activation of Aurora kinase A by activation loop phosphorylation | eLife [elifesciences.org]
- 12. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. courses.edx.org [courses.edx.org]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dcreport.org [dcreport.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AurkA Allosteric-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Aurora A (AurkA) allosteric inhibitors, with a focus on compounds analogous to AurkA allosteric-IN-1, in preclinical xenograft models. The information is curated for professionals in oncology research and drug development.
Introduction to AurkA Allosteric Inhibition
Aurora A kinase (AurkA) is a crucial regulator of mitosis, and its overexpression is implicated in the progression of various cancers.[1] Unlike traditional ATP-competitive inhibitors, allosteric inhibitors of AurkA offer a novel mechanism of action. They do not bind to the highly conserved ATP-binding pocket, which may lead to improved selectivity and reduced off-target effects.[2][3]
This compound and similar molecules function by disrupting the protein-protein interaction between AurkA and its activating co-factor, TPX2.[2][4] This interaction is critical for the localization and enzymatic activity of AurkA at the mitotic spindle.[5][6][7] By binding to an allosteric site, often referred to as the "Y pocket," these inhibitors prevent TPX2 from activating AurkA, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][8][9] This distinct mechanism holds promise for overcoming resistance to conventional chemotherapeutics.[10]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a representative allosteric inhibitor, CAM2602, in a colorectal cancer xenograft model. Another allosteric inhibitor, Felodipine, is also included with its reported in vivo data.
Table 1: In Vitro Potency of AurkA Allosteric Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line | Notes |
| This compound (compound 6h) | AurkA | IC50: 6.50 μM | - | Inhibits both catalytic and non-catalytic functions of AurkA.[4][11] |
| AurkinA | AurkA | EC50: 135 μM | HeLa | Causes AurkA mislocalization from the mitotic spindle.[8][9] |
| CAM2602 | AurkA-TPX2 Interaction | Binding Affinity (KD): 19 nM | - | A potent, selective, and orally bioavailable allosteric inhibitor.[10][12] |
Table 2: In Vivo Efficacy of AurkA Allosteric Inhibitors in Xenograft Models
| Compound | Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| CAM2602 | Colorectal Carcinoma | HCT116 | Athymic Nude Mice | 100 mg/kg, oral gavage, twice daily | 14 days | Significant reduction in tumor volume compared to vehicle | [12] |
| Felodipine | Glioma | C6 | - | 5 mg/kg/day | 4 weeks | Significant reduction in tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for conducting a xenograft study with an AurkA allosteric inhibitor like CAM2602, which serves as a practical example for the application of this compound.
Preparation of AurkA Allosteric Inhibitor for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of the allosteric inhibitor for oral administration to mice.
Materials:
-
AurkA allosteric inhibitor (e.g., CAM2602)
-
Vehicle solution:
-
0.5% (w/v) Methylcellulose (B11928114)
-
0.2% (v/v) Tween 80
-
Sterile water
-
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate vials or tubes
Procedure:
-
Calculate the required amount of the inhibitor based on the desired concentration and the total volume of the formulation needed for the study.
-
Prepare the vehicle solution by first dissolving the methylcellulose in sterile water with gentle heating and stirring.
-
Allow the methylcellulose solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution and mix thoroughly.
-
Slowly add the powdered AurkA allosteric inhibitor to the vehicle solution while continuously stirring to ensure a uniform suspension.
-
Continue stirring for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the formulation at 4°C for the duration of the study. Before each administration, ensure the suspension is brought to room temperature and vortexed thoroughly.
Xenograft Tumor Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice using a suitable cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma)
-
Athymic nude mice (6-8 weeks old)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Culture the selected cancer cell line under standard conditions (37°C, 5% CO2).
-
When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Wash the cells with complete medium to neutralize the trypsin, followed by a wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the AurkA allosteric inhibitor in the established xenograft model.
Materials:
-
Tumor-bearing mice, randomized into groups
-
Prepared formulation of the AurkA allosteric inhibitor
-
Vehicle solution (for the control group)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Weighing scale for monitoring mouse body weight
Procedure:
-
Begin treatment when tumors have reached the predetermined size.
-
For the treatment group, administer the AurkA allosteric inhibitor formulation (e.g., 100 mg/kg) via oral gavage twice daily.
-
For the control group, administer an equivalent volume of the vehicle solution on the same schedule.
-
Measure tumor volumes and mouse body weights every 2-3 days throughout the study.
-
Monitor the mice for any signs of toxicity or adverse effects.
-
At the end of the study (e.g., after 14 days or when tumors in the control group reach a predetermined endpoint), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histopathology, biomarker analysis).
Pharmacodynamic Biomarker Analysis
Objective: To confirm target engagement of the AurkA allosteric inhibitor in the tumor tissue.
Materials:
-
Excised tumor tissues
-
Formalin or other fixatives for histology
-
Reagents for protein extraction (lysis buffer)
-
Antibodies for Western blotting or immunohistochemistry:
-
Phospho-Histone H3 (Ser10)
-
Phospho-Aurora A (Thr288)
-
Total Aurora A
-
Loading control (e.g., GAPDH, β-actin)
-
Procedure (Immunohistochemistry Example):
-
Fix the excised tumors in 10% neutral buffered formalin overnight.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin-embedded tumors (e.g., 4-5 µm thickness).
-
Perform antigen retrieval on the tissue sections.
-
Incubate the sections with primary antibodies against p-Histone H3 (Ser10) and p-Aurora A (Thr288).
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Mount the slides and visualize under a microscope.
-
Quantify the staining intensity or the percentage of positive cells to assess the effect of the inhibitor on the target biomarkers. A successful target engagement would be indicated by an increase in p-Histone H3 (a marker of mitotic arrest) and a decrease in p-Aurora A (a marker of AurkA activity).[12]
Visualizations
Aurora A Signaling and Allosteric Inhibition
Caption: Aurora A activation by TPX2 and its allosteric inhibition.
Experimental Workflow for Xenograft Study
Caption: Workflow for an in vivo xenograft efficacy study.
Logical Relationship of Allosteric Inhibition
Caption: Mechanism of action for AurkA allosteric inhibitors.
References
- 1. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Research progress on the relationship between AURKA and tumorigenesis: the neglected nuclear function of AURKA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AurkA allosteric-IN-1
Welcome to the technical support center for AurkA allosteric-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this inhibitor in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing precipitation of this compound after diluting my DMSO stock into aqueous cell culture media. How can I resolve this?
A1: This is a common issue for hydrophobic small molecules. This compound, based on an N-benzylbenzamide backbone, has limited aqueous solubility. Here are several strategies to mitigate precipitation:
-
Optimize Dilution Technique: Rapidly adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out." Instead, use a stepwise dilution method. Pre-warm the media to 37°C and add the inhibitor stock solution dropwise while gently swirling to ensure rapid and even distribution.
-
Reduce Final Concentration: The most effective way to prevent precipitation is to lower the final working concentration of the inhibitor in your experiment. It is crucial to determine the maximum soluble concentration in your specific cell culture media.
-
Prepare an Intermediate Dilution: Before the final dilution into your cell culture media, prepare an intermediate dilution of the stock solution in DMSO or a co-solvent system.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For the related compound N-benzylbenzamide, solubility in DMSO is in the range of 9.80-10.20 mg/mL.
Q3: My experimental results are inconsistent. Could this be related to the inhibitor's stability?
A3: Yes, inconsistent results can be a consequence of inhibitor instability or precipitation. A loss of biological activity over time or visible signs of precipitation are indicators of such issues. To ensure consistency:
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
-
Visual Inspection: Always visually inspect your media for any signs of precipitation before and during the experiment.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration will be cell-line and assay-dependent. However, published data indicates that this compound has been used in the following concentration ranges:
-
Downregulation of phospho-histone H3: 20 μM for 48 hours.[1]
-
Anti-proliferative activity in HeLa cells: 25-400 μM for 48 hours.[1]
-
Induction of cell cycle arrest: 100 μM for 48 hours in various lung and rectal cancer cell lines.[1]
It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Solubility of N-Benzylbenzamide (Backbone of this compound)
| Solvent | Solubility | Notes |
| DMSO | 9.80-10.20 mg/mL | Clear to slightly hazy, colorless to yellow solution. |
| Acetone | 25 mg/mL | Clear, colorless solution. |
| Water | Sparingly soluble | - |
Data for the parent compound N-benzylbenzamide. Specific solubility for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay with this compound
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: a. Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentrations. Add the inhibitor to the medium dropwise while gently swirling.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Endpoint Analysis: Proceed with your downstream analysis (e.g., cell viability assay, western blotting for target proteins, cell cycle analysis).
Visualizations
Caption: Workflow for using this compound in cell-based assays.
Caption: Allosteric inhibition of Aurora A kinase by this compound.
Caption: A logical approach to troubleshooting precipitation of this compound.
References
Technical Support Center: Optimizing AurkA Allosteric-IN-1 Concentration in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora A kinase (AurkA) allosteric inhibitor, Allosteric-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is AurkA Allosteric-IN-1 and how does it work?
This compound is a small molecule inhibitor of Aurora A kinase (AurkA), a key regulator of mitosis. Unlike traditional kinase inhibitors that target the ATP-binding site, Allosteric-IN-1 is an allosteric inhibitor. It binds to a site distinct from the active site, specifically the "Y pocket" of AurkA. This binding event blocks the interaction between AurkA and its activator protein, TPX2, thereby inhibiting both the catalytic and non-catalytic functions of AurkA.[1] This allosteric mechanism can offer greater selectivity and a different pharmacological profile compared to ATP-competitive inhibitors.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system. However, based on available data, here are some starting points:
-
For assessing anti-proliferative effects (e.g., GI50 determination): A broad concentration range from 25 µM to 400 µM has been used in HeLa cells.[1]
-
For observing effects on downstream signaling (e.g., phospho-histone H3 levels): A concentration of 20 µM for 48 hours has been shown to downregulate phospho-histone H3 in cancer cells.[1]
-
For inducing cell cycle arrest: A concentration of 100 µM for 48 hours has been used to induce differential cell cycle arrest in various cancer cell lines.[1]
Q3: How should I prepare and store this compound?
Like many kinase inhibitors, this compound is likely a hydrophobic molecule. Follow these general guidelines for preparation and storage:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Dilution: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium. Ensure the final DMSO concentration in your culture is non-toxic to your cells (typically ≤ 0.1%).
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound can lead to several observable cellular effects, including:
-
Inhibition of cell proliferation.
-
Downregulation of phosphorylated histone H3 (Ser10), a marker of mitotic cells.[1]
-
Cell cycle arrest. The specific phase of arrest may be cell-type dependent. For example, at 100 µM for 48 hours, lung cancer cell lines (A549 and H358) arrest at the G1/S transition, while colon cancer cell lines (HT29 and HCT116) arrest at G2/M.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Cell Line | Value | Notes |
| IC50 | Not specified | 6.50 µM | Biochemical assay.[1] |
| GI50 | HeLa | 71.7 µM | Anti-proliferative activity.[1] |
| GI50 (synergistic) | HeLa | 14.0 µM | Co-treatment with 1.5 µM PHA-767491.[1] |
Table 1: Inhibitory Concentrations of this compound
| Cell Line | Cancer Type | Concentration | Duration | Observed Effect |
| A549, H358 | Lung Cancer | 100 µM | 48 h | G1/S phase cell cycle arrest.[1] |
| HT29, HCT116 | Colon Cancer | 100 µM | 48 h | G2/M phase cell cycle arrest.[1] |
| Various Cancer Cells | Not specified | 20 µM | 48 h | Downregulation of phospho-histone H3 (Ser10).[1] |
Table 2: Cellular Effects of this compound in Different Cancer Cell Lines
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak inhibition of cell proliferation or downstream targets. | 1. Suboptimal Inhibitor Concentration: The concentration used is too low for the specific cell line. | 1. Perform a dose-response experiment with a wider range of concentrations. |
| 2. Inhibitor Instability/Degradation: The compound may be unstable in the cell culture medium over the experimental duration. | 2. Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor. | |
| 3. Poor Cell Permeability: The inhibitor is not efficiently entering the cells. | 3. While most small molecules are cell-permeable, this can be a factor. If suspected, a cell-free biochemical assay can confirm direct target inhibition. | |
| 4. Low Target Expression: The cell line may have low expression levels of AurkA. | 4. Confirm AurkA expression in your cell line via Western blot or qPCR. | |
| High cell toxicity at low concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. | 1. Use the lowest effective concentration determined from your dose-response curve. |
| 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 2. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.1%). Run a vehicle-only control. | |
| 3. Inhibitor Precipitation: The inhibitor is not fully dissolved in the cell culture medium. | 3. Visually inspect the medium for any precipitate after adding the inhibitor. Prepare fresh stock solutions and ensure complete dissolution before adding to the medium. Consider pre-warming the medium before adding the inhibitor. | |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect results. | 1. Use cells within a consistent passage number range. Seed cells at a consistent density and treat at a similar confluency. |
| 2. Inhibitor Stock Degradation: Repeated freeze-thaw cycles of the stock solution. | 2. Aliquot the stock solution into single-use vials upon receipt. | |
| 3. Inconsistent Incubation Times: Variation in the duration of inhibitor treatment. | 3. Ensure consistent incubation times across all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response Curve)
This protocol is for assessing the effect of this compound on cell viability to determine the GI50 (half-maximal growth inhibition).
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density for proliferation assays and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plates for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or WST-1 assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 value.
Protocol 2: Western Blot Analysis of Phospho-Histone H3 (Ser10)
This protocol is to confirm the on-target effect of this compound by measuring the phosphorylation of a key downstream substrate.
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined GI50) for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody for total histone H3 or a housekeeping protein like GAPDH or β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with the desired concentration of this compound (e.g., 100 µM) and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Visualizations
Caption: AurkA signaling pathway and the mechanism of action of Allosteric-IN-1.
Caption: Experimental workflow for determining the GI50 of Allosteric-IN-1.
Caption: Workflow for Western blot analysis of phospho-histone H3.
References
Technical Support Center: Troubleshooting AurkA allosteric-IN-1 Experimental Results
Welcome to the technical support center for AurkA allosteric-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with this allosteric inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an Aurora A (AurkA) kinase inhibitor with an IC50 of 6.50 μM.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound is an allosteric inhibitor. It functions by binding to a hydrophobic pocket on AurkA, known as the 'Y pocket', which is the binding site for the activator protein TPX2.[1][2] By blocking the interaction between AurkA and TPX2, the inhibitor prevents the allosteric activation of AurkA, thereby inhibiting both its catalytic and non-catalytic functions.[1][3] This disruption of the AurkA-TPX2 complex is crucial for proper mitotic progression.[4]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound has been shown to induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent. For example, at a concentration of 100 μM for 48 hours, it caused a G1/S transition arrest in lung cancer cell lines (A549 and H358) and a G2/M arrest in colon cancer cell lines (HT29 and HCT116).[1] It has also been observed to downregulate the levels of phospho-histone H3 (Ser10) in cancer cells at a concentration of 20 μM after 48 hours.[1]
Q3: What is the solubility of this compound?
While specific solubility values in various solvents are not consistently reported across literature, it is a small molecule inhibitor and, like many similar compounds, is typically dissolved in DMSO for in vitro experiments to create a stock solution.
Q4: Are there known off-target effects for this compound?
Allosteric inhibitors are generally considered to be more selective than ATP-competitive inhibitors, which can have off-target effects due to the conserved nature of the ATP-binding pocket across many kinases.[3][4][5] By targeting the unique TPX2 binding site on AurkA, this compound is expected to have fewer off-target effects.[4] However, as with any inhibitor, it is good practice to consider and test for potential off-target effects in your experimental system.
Troubleshooting Guide
Problem 1: Lower than expected potency or no observable effect.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. |
| Low Cell Permeability | Increase the incubation time or the concentration of the inhibitor. Ensure the final DMSO concentration in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). |
| Low TPX2 Expression in Cell Line | Since this compound's mechanism relies on disrupting the AurkA-TPX2 interaction, its efficacy may be reduced in cells with low endogenous TPX2 levels. Verify TPX2 expression in your cell line via Western blot or qPCR. Consider using a cell line with known high TPX2 expression as a positive control. |
| Incorrect Assay Conditions | For in vitro kinase assays, ensure the ATP concentration is not too high, as this can sometimes mask the effect of non-ATP competitive inhibitors. Pre-incubating the enzyme with the inhibitor before adding the substrate may also enhance the observed inhibition. |
Problem 2: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and health. Avoid using cells that are over-confluent. |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix of the inhibitor in the media to add to all relevant wells for a consistent final concentration. |
| Inhibitor Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent if compatible with your cells. |
Problem 3: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | While allosteric inhibitors are generally more specific, off-target effects can still occur. To confirm the observed phenotype is due to AurkA inhibition, consider using a structurally different AurkA inhibitor as a control. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your experiments is below the toxic threshold for your specific cell line. Include a vehicle-only control in all experiments. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Conditions | Reference |
| IC50 | 6.50 μM | (Biochemical Assay) | In vitro kinase assay | [1] |
| GI50 | 71.7 μM | HeLa | 48 hours | [1] |
| GI50 (in combination) | 14.0 μM | HeLa | Co-treatment with 1.5 μM PHA-767491 for 48 hours | [1] |
| Effective Concentration for Cell Cycle Arrest | 100 μM | A549, H358, HT29, HCT116 | 48 hours | [1] |
| Effective Concentration for p-Histone H3 Downregulation | 20 μM | Cancer cells | 48 hours | [1] |
Experimental Protocols
General In Vitro Kinase Assay Protocol
-
Prepare Reagents:
-
Recombinant AurkA enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution (at or near the Km for AurkA if known)
-
Substrate (e.g., a generic peptide substrate for AurkA)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., a known AurkA inhibitor)
-
Negative control (DMSO)
-
-
Assay Plate Setup:
-
Add serially diluted this compound, positive control, or DMSO to the wells of an assay plate.
-
Add the AurkA enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubate for the desired time at the optimal temperature (e.g., 30°C).
-
-
Detect Kinase Activity:
-
Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, radioactivity, or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
General Cell-Based Assay Protocol (e.g., Cell Viability)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor, a positive control, or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control and determine the GI50 or IC50 value.
-
General Western Blot Protocol for Phospho-Protein Detection
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against the phospho-protein of interest (e.g., phospho-Histone H3) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-protein signal to a loading control (e.g., β-actin or GAPDH) and the total protein level of the target.
-
Visualizations
Caption: Mechanism of AurkA activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting experimental results.
Caption: A general experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of AurkA Allosteric-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the Aurora A (AurkA) allosteric inhibitor, AurkA-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target effects of an allosteric inhibitor like AurkA-IN-1?
Allosteric inhibitors, such as AurkA-IN-1, are generally designed to be more selective than traditional ATP-competitive inhibitors. This is because they bind to a unique pocket on the kinase rather than the highly conserved ATP-binding site[1][2]. AurkA-IN-1 specifically targets the interface between Aurora A and its activator protein, TPX2[3][4]. While this design principle suggests fewer off-target effects, it does not eliminate the possibility. Off-targets may still exist, particularly with proteins that share structural homology in the allosteric binding region.
Q2: My cells are showing a phenotype inconsistent with Aurora A inhibition after treatment with AurkA-IN-1. What could be the cause?
If you observe unexpected cellular phenotypes, consider the following possibilities:
-
Off-target kinase inhibition: AurkA-IN-1 might be inhibiting other kinases that play a role in the observed phenotype. A kinome-wide screen would be necessary to identify such interactions.
-
Non-kinase off-targets: The compound could be interacting with other proteins in the cell, leading to unforeseen biological consequences.
-
Compound degradation or metabolism: The inhibitor might be metabolized into a different compound with its own unique activity profile.
-
Activation of compensatory signaling pathways: Inhibition of Aurora A can sometimes lead to the activation of other signaling pathways that produce the unexpected phenotype[5][6][7].
Q3: How can I experimentally determine the off-targets of AurkA-IN-1 in my experimental system?
Several robust methods can be employed to identify the off-target profile of AurkA-IN-1:
-
In Vitro Kinase Profiling (Kinome Scan): This is a direct biochemical approach to screen the inhibitor against a large panel of purified kinases to determine its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of proteins upon ligand binding. An off-target protein will also show increased thermal stability in the presence of the inhibitor.
-
Chemical Proteomics: This unbiased approach uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Phenotype
| Potential Cause | Troubleshooting Steps |
| Potent off-target activity | 1. Perform a dose-response curve: Determine if the unexpected phenotype is observed at concentrations significantly different from the IC50 for Aurora A inhibition. 2. Validate with a structurally different AurkA inhibitor: Use another selective Aurora A inhibitor to see if the same phenotype is reproduced. 3. Conduct a kinome scan: Screen AurkA-IN-1 against a broad panel of kinases to identify potential off-target interactions (see Protocol 1). |
| Activation of compensatory pathways | 1. Analyze downstream signaling: Use western blotting or phospho-proteomics to investigate changes in key signaling pathways (e.g., PI3K/Akt, MAPK) following treatment. 2. Literature review: Research known crosstalk between Aurora A and other signaling pathways. |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Assess cellular uptake: Use analytical methods like LC-MS/MS to measure the intracellular concentration of AurkA-IN-1. |
| Efflux by cellular transporters | 1. Co-treat with efflux pump inhibitors: Determine if the cellular potency of AurkA-IN-1 increases in the presence of inhibitors for transporters like P-glycoprotein (MDR1). |
| In-cell target engagement issues | 1. Perform a Cellular Thermal Shift Assay (CETSA): Directly measure the binding of AurkA-IN-1 to Aurora A within the cell (see Protocol 2). |
Quantitative Data Presentation
Due to the limited publicly available kinome-wide screening data for AurkA allosteric-IN-1, the following table is a representative example of how such data would be presented. This is for illustrative purposes to guide researchers in interpreting their own experimental results.
Table 1: Example Kinome Selectivity Profile for a Hypothetical Allosteric Kinase Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Aurora A (Primary Target) | 10 | 1 |
| Aurora B | >10,000 | >1,000 |
| Aurora C | >10,000 | >1,000 |
| Kinase X | 1,500 | 150 |
| Kinase Y | 5,000 | 500 |
| Kinase Z | >10,000 | >1,000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Kinome Scan)
This protocol outlines a general procedure for determining the selectivity of a kinase inhibitor across a broad panel of kinases.
1. Materials:
-
Purified recombinant kinases (commercial panel)
-
Specific peptide substrates for each kinase
-
This compound
-
ATP (radiolabeled or for use in luminescence-based assays)
-
Kinase reaction buffer
-
Multi-well plates (e.g., 384-well)
-
Detection reagents (e.g., phosphocellulose filters and scintillation fluid, or luminescence-based ADP detection kit)
2. Method:
-
Prepare serial dilutions of AurkA-IN-1.
-
In a multi-well plate, add the kinase, its specific substrate, and the appropriate kinase reaction buffer to each well.
-
Add the serially diluted AurkA-IN-1 to the wells. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and quantify the kinase activity using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Profiling
References
- 1. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinome rewiring reveals AURKA limits PI3K-pathway inhibitor efficacy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Technical Support Center: Improving the Efficacy of AurkA allosteric-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of AurkA allosteric-IN-1 in experimental settings.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Inhibitor Activity | Improper Storage or Handling: this compound may have degraded due to incorrect storage. | Store the compound as recommended in the Certificate of Analysis. For extended storage, it is advisable to store it as a solid at low temperatures. For solutions, prepare fresh or store at -80°C for short periods. Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration: Errors in weighing, dissolving, or diluting the compound can lead to a lower than expected final concentration. | Ensure your balance is calibrated. When preparing stock solutions, ensure the compound is fully dissolved. Use calibrated pipettes for all dilutions. | |
| Suboptimal Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the cellular response to the inhibitor. | Use cells at a consistent, optimal density and within a low passage number range. Regularly check for mycoplasma contamination. | |
| 2. Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent preparation of stock solutions and working dilutions. | Prepare a large batch of stock solution, aliquot it, and store it appropriately to ensure consistency across multiple experiments. |
| Different Treatment Durations: The effect of this compound is time-dependent. | Standardize the incubation time for all experiments to ensure comparability of results. A 48-hour incubation is often used to observe significant effects on cell cycle and proliferation[1]. | |
| 3. High Background in Western Blots for p-Histone H3 | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. | Optimize antibody concentrations. Increase the number and duration of wash steps. Ensure the blocking step is sufficient (e.g., 1 hour at room temperature in 5% BSA or non-fat milk). |
| Lysate Preparation Issues: Suboptimal lysis buffer or sample handling can lead to protein degradation or aggregation. | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the preparation process. | |
| 4. Unexpected Cell Cycle Arrest Profile | Cell Line-Specific Effects: The inhibitor can induce different cell cycle arrest patterns in different cell lines. | Be aware that this compound has been shown to cause G1/S arrest in lung cancer cell lines (A549 and H358) and G2/M arrest in colon cancer cell lines (HT29 and HCT116)[1]. |
| 5. Difficulty in Observing Synergistic Effects | Suboptimal Drug Concentrations: The synergistic effect is often dependent on the specific concentrations of both drugs. | Perform a dose-matrix experiment with varying concentrations of both this compound and the synergistic agent (e.g., PHA-767491) to identify the optimal concentrations for synergy. |
| Incorrect Timing of Drug Addition: The timing of the addition of each drug can influence the outcome. | Consider the mechanism of action of both drugs. It may be beneficial to pre-treat with one agent before adding the second. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Aurora A kinase (AurkA). It binds to a site distinct from the ATP-binding pocket, known as the "Y pocket". This binding blocks the interaction of AurkA with its activator, TPX2, thereby inhibiting both the catalytic and non-catalytic functions of the kinase[1].
Q2: What is the recommended solvent and storage condition for this compound?
A2: Based on available information, it is recommended to consult the Certificate of Analysis provided by the supplier for specific instructions. Generally, for long-term storage, the compound should be stored as a solid. Stock solutions are typically prepared in DMSO. For cellular experiments, ensure the final DMSO concentration in the culture medium is low (e.g., <0.5%) and consistent across all experimental conditions.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound has been shown to induce cell cycle arrest, which can be cell-type dependent (G1/S or G2/M)[1]. It also leads to a downregulation of phospho-histone H3 (Ser10) levels, a marker of mitotic cells[1]. Furthermore, it exhibits anti-proliferative activity in various cancer cell lines[1].
Q4: Are there any known off-target effects of this compound?
Q5: How can I enhance the efficacy of this compound?
A5: The efficacy of this compound can be significantly enhanced through combination with other targeted agents. A notable example is the synergistic effect observed with PHA-767491, a dual Cdc7/Cdk9 inhibitor. This combination has been shown to dramatically increase the anti-proliferative activity of this compound in HeLa cells[1].
III. Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (AurkA) | 6.50 μM | In vitro kinase assay | [1] |
| GI50 (HeLa cells) | 71.7 μM | 72-hour incubation | [1] |
| GI50 (HeLa cells with 1.5 μM PHA-767491) | 14.0 μM | 72-hour incubation | [1] |
| Effective Concentration for p-Histone H3 downregulation | 20 μM | 48-hour incubation in cancer cells | [1] |
| Effective Concentration for Cell Cycle Arrest | 100 μM | 48-hour incubation in lung and rectal cancer cell lines | [1] |
IV. Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Ser10)
Objective: To assess the effect of this compound on the phosphorylation of Histone H3 at Serine 10.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Primary antibody: Mouse anti-Total Histone H3 (as a loading control)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 μM to 50 μM) and a vehicle control (DMSO) for 48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 μL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with the antibody against total Histone H3 as a loading control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 100 μM) and a vehicle control for 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 μL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 μL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
V. Visualizations
Caption: Aurora A kinase signaling and inhibition by this compound.
Caption: Workflow for assessing the synergistic effect of drug combinations.
References
Technical Support Center: AurkA allosteris-IN-1
Welcome to the technical support center for AurkA allosteric-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this allosteric inhibitor. The following information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare high-concentration stock solutions of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[1] For example, a 10 mM stock solution in anhydrous DMSO is a good starting point. To minimize the potential for degradation from repeated freeze-thaw cycles, it is best practice to store stock solutions in small aliquots at -20°C or -80°C.[2][3]
Q2: My this compound solution has changed color. What does this signify?
A2: A change in the color of your stock or working solution can indicate chemical degradation or oxidation of the compound.[2] This may be caused by exposure to light, oxygen, or impurities in the solvent. It is critical to evaluate the integrity of the compound before proceeding with your experiments.[2]
Q3: I am observing precipitation in my stock solution when I thaw it. How can this be prevented?
A3: Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures or if the solvent is not ideal for cryogenic storage.[2] Consider the following to prevent this:
-
Solvent Choice : While DMSO is widely used, its stability can be impacted by freeze-thaw cycles.[2]
-
Concentration : Storing solutions at very high concentrations can make precipitation more likely. Storing at a slightly lower concentration may be beneficial.[2]
-
Thawing Protocol : Thaw your solutions slowly at room temperature and vortex gently to ensure the compound has completely redissolved before use.[2]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can influence the stability of your compound. Some plastics might leach contaminants, or the compound could adhere to the container's surface. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is advisable.[2]
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a frequent issue that can arise from the degradation of the small molecule inhibitor in solution.[2] Below is a systematic approach to troubleshoot this problem.
1. Assess Compound Solubility
Poor solubility can lead to inaccurate concentrations and unreliable results.
-
Initial Solvent Screen : If you suspect solubility issues in your aqueous experimental buffer, first ensure complete dissolution in your organic stock solvent. You can visually inspect for particulates and centrifuge the stock solution at high speed (e.g., 10,000 x g) to pellet any undissolved material.[1]
-
pH Adjustment : For compounds with ionizable groups, modifying the pH of the aqueous medium can enhance solubility. It is important to ensure the chosen pH is compatible with your biological assay.[1]
2. Evaluate Stability in Experimental Media
The stability of small molecule inhibitors can differ greatly in aqueous and complex biological media.[3] Factors such as the chemical structure, media pH, serum proteins, and incubation temperature can all play a role.[3][4]
-
Time-Course Analysis : To determine the stability of this compound in your specific experimental conditions, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4]
3. Mitigate Degradation During Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of your compound.
| Factor | Recommendation |
| Temperature | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] |
| Light Exposure | UV and visible light can cause photochemical degradation. Store solutions in amber vials or wrap containers in aluminum foil.[2] |
| Air (Oxygen) Exposure | Compounds can be susceptible to oxidation. Before sealing, purge the headspace of the storage vial with an inert gas like argon or nitrogen.[2] |
| pH | The stability of many compounds is dependent on pH. Maintain the recommended pH for your compound in aqueous solutions and use a buffer if necessary.[2] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture media using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3]
-
Prepare Working Solution : Dilute the stock solution in your cell culture medium (with and without serum, if applicable) to the final working concentration used in your experiments (e.g., 10 µM).[4]
-
Time Zero (T=0) Sample : Immediately after preparing the working solution, take an aliquot and store it at -80°C. This will be your baseline reference.[3]
-
Incubation : Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24, 48, 72 hours).[3][4]
-
Collect Time-Point Samples : At your desired time points, collect aliquots and store them at -80°C until analysis.[3]
-
Sample Preparation for Analysis : For each time point, precipitate proteins by adding cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[4]
-
Analysis : Analyze the concentration of the parent compound in all samples using a validated HPLC or LC-MS/MS method.[3][4]
-
Calculate Stability : Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.[3]
Visualizations
Aurora A Kinase Signaling Pathway
Aurora A kinase (AURKA) is a key regulator of mitosis.[5][6] Its activation and function are tightly controlled, in part by the protein TPX2. This compound functions by disrupting the interaction between AURKA and TPX2.[7][8]
Caption: Simplified signaling pathway of Aurora A kinase activation and its inhibition.
Troubleshooting Workflow for Compound Stability
When encountering issues with the stability of this compound, a systematic troubleshooting approach is recommended.
Caption: A workflow for troubleshooting stability issues with small molecule inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rupress.org [rupress.org]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
refining AurkA allosteric-IN-1 treatment protocols
Welcome to the technical support center for AurkA allosteric-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in refining their treatment protocols by providing troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Aurora A (AurkA) kinase.[1] Unlike traditional ATP-competitive inhibitors, it functions allosterically. It binds to a hydrophobic "Y pocket" on AurkA, the same site that normally accommodates key residues from the activator protein TPX2.[1] This binding physically blocks the AurkA-TPX2 interaction, which is crucial for the proper localization and full activation of AurkA at the mitotic spindle.[2] By preventing this interaction, this compound inhibits both the catalytic and non-catalytic functions of AurkA, leading to defects in mitotic progression.[1]
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary pathway disrupted is the Aurora A-TPX2 signaling axis, which is a cornerstone of mitotic spindle assembly.[2][3] Normally, TPX2 binds to AurkA, leading to its localization on spindle microtubules and allosteric activation.[4][5] This complex is essential for centrosome maturation and separation, bipolar spindle formation, and ensuring the fidelity of chromosome segregation.[1][3] this compound treatment prevents the formation of this complex, causing AurkA to mislocalize from the spindle, thereby inhibiting downstream mitotic events.
Q3: Is this compound selective? What about off-target effects?
A3: Allosteric inhibitors, in general, offer a higher degree of selectivity compared to ATP-competitive inhibitors because allosteric sites are less conserved across kinases.[2][6] While specific off-target profiling for this compound is not detailed in the provided search results, its mechanism of targeting the unique protein-protein interaction site with TPX2 suggests better selectivity over other kinases.[2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered, for instance, by including appropriate controls like a structurally related but inactive compound if available.
Q4: How should I dissolve and store this compound?
A4: For in vitro experiments, this compound can typically be dissolved in DMSO.[7] For storage, the powder form is stable for years at -20°C. Solutions in solvent can be stored at -80°C for up to six months.[7] The compound is stable at room temperature for short periods, such as during shipping.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected level of cell cycle arrest or anti-proliferative effects.
| Possible Cause | Troubleshooting Step |
| Cell-Type Specificity | The response to this compound is highly cell-type dependent. For example, it induces G1/S arrest in lung cancer cells (A549, H358) but G2/M arrest in colon cancer cells (HT29, HCT116), while HeLa and Panc-1 cells are less affected when used alone.[1] Action: Confirm the expected cell cycle phenotype for your specific cell line or test a panel of cell lines to find a responsive model. |
| Suboptimal Concentration | The effective concentration varies. Published studies use a range from 20 µM to 400 µM.[1][7] The IC50 is 6.50 µM in biochemical assays, but higher concentrations are needed for cellular effects.[1] Action: Perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint. Start with a range of 10 µM to 100 µM. |
| Insufficient Incubation Time | Cellular effects like cell cycle arrest and apoptosis are time-dependent. Experiments have reported incubation times of 12, 24, and 48 hours.[1][7] Action: Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify the optimal treatment duration. |
| Drug Inactivity | Improper storage or handling may have degraded the compound. Action: Ensure the compound has been stored correctly as a powder at -20°C or as a stock solution at -80°C.[7] Use a fresh vial if degradation is suspected. |
Problem 2: My Western blot does not show a decrease in phospho-Histone H3 (Ser10).
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Synchronization | Phospho-Histone H3 (Ser10) is a marker for mitosis. If your cell population is not actively dividing or is not synchronized, changes may be difficult to detect. Action: Ensure cells are in the logarithmic growth phase. For a more robust signal, consider synchronizing cells at the G2/M boundary before treatment. |
| Timing of Analysis | The reduction in p-H3(Ser10) is a downstream effect of mitotic disruption. The timing is critical. A 48-hour treatment at 20 µM has been shown to be effective in HT29 and HCT116 cells.[1] Action: Collect lysates at multiple time points post-treatment to capture the peak effect. |
| Antibody or Protocol Issues | Standard Western blotting issues can obscure results. Action: Verify your antibody's specificity and optimize your blotting protocol. Run positive and negative controls (e.g., cells treated with a known mitotic inhibitor like nocodazole (B1683961) as a positive control for mitotic arrest). |
Problem 3: The inhibitor shows low efficacy in my cell line of interest (e.g., HeLa).
| Possible Cause | Synergistic Co-treatment |
| Intrinsic Resistance | Some cell lines, like HeLa, show limited response to this compound alone.[1] This could be due to compensatory signaling pathways. Action: Consider co-treatment with other inhibitors. A synergistic effect has been demonstrated in HeLa cells when co-treating with PHA-767491, which sensitizes the cells to this compound and significantly enhances its anti-proliferative activity.[1] |
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration | Time | Observed Effect | Reference |
| IC50 (Biochemical) | N/A | 6.50 µM | N/A | Inhibition of AurkA kinase activity | [1] |
| Cell Cycle Arrest | A549, H358 (Lung) | 100 µM | 48 h | Arrest at G1/S transition | [1] |
| Cell Cycle Arrest | HT29, HCT116 (Colon) | 100 µM | 48 h | Arrest at G2/M phase | [1] |
| p-Histone H3 (Ser10) Level | HT29, HCT116 | 20 µM | 48 h | Sharp downregulation | [1] |
| Anti-Proliferation (GI50) | HeLa | 71.7 µM | 48 h | Alone | [1] |
| Synergistic Anti-Proliferation (GI50) | HeLa | 14.0 µM | 48 h | Co-treatment with 1.5 µM PHA-767491 | [1] |
Key Experimental Protocols
1. Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed cells (e.g., A549, HT29) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM or 100 µM) or vehicle control (DMSO) for the desired duration (e.g., 12, 24, 48 hours).[1]
-
Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA histograms.
-
2. Western Blot for Phospho-Histone H3
-
Objective: To measure the inhibition of mitotic activity by assessing the levels of a key mitotic marker.
-
Methodology:
-
Seed cells (e.g., HT29, HCT116) and treat with this compound (e.g., 20 µM) or vehicle for 48 hours.[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH or β-actin to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dynamic mechanism for allosteric activation of Aurora kinase A by activation loop phosphorylation | eLife [elifesciences.org]
- 5. portlandpress.com [portlandpress.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. AurkA 变构-IN-1 | this compound | AurkA抑制剂 | 美国InvivoChem [invivochem.cn]
Technical Support Center: Troubleshooting Unexpected Phenotypes with AurkA allosteric-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes when using AurkA allosteric-IN-1. This guide addresses specific issues that may arise during experiments, offering potential explanations and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Aurora A (AurkA) kinase that functions by blocking the interaction between AurkA and its activator, TPX2.[1] It binds to a region on AurkA known as the "Y pocket," which is the binding site for TPX2.[1] This allosteric inhibition prevents the activation of AurkA's catalytic and non-catalytic functions, which are crucial for the assembly of the bipolar mitotic spindle and proper chromosome segregation during mitosis.[1]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 6.50 μM.[1]
Q3: I am observing a G1/S phase cell cycle arrest in lung cancer cells, but a G2/M phase arrest in colon cancer cells. Is this expected?
Yes, this differential effect on the cell cycle is a documented phenotype of this compound.[1] Treatment with 100 μM of the inhibitor for 48 hours has been shown to cause G1/S arrest in lung cancer cell lines (A549 and H358) and G2/M arrest in colon cancer cell lines (HT29 and HCT116).[1] This cell-line-specific response is likely due to differences in the underlying genetic and signaling networks of the cancer cells.
Q4: I am not observing any significant cell cycle arrest in HeLa or Panc-1 cells. Is this compound ineffective in these cell lines?
It has been reported that HeLa and Panc-1 cells are largely unaffected by this compound when used as a single agent.[1] However, the anti-proliferative activity in HeLa cells can be significantly enhanced when used in combination with other inhibitors, such as PHA-767491.[1] This suggests a potential synergistic effect that may be necessary to elicit a response in certain cell types.
Q5: My results with this compound are different from what I've seen with ATP-competitive Aurora A inhibitors. Why is that?
Allosteric inhibitors like this compound have a different mechanism of action compared to ATP-competitive inhibitors. While ATP-competitive inhibitors block the kinase's active site, allosteric inhibitors prevent the conformational changes required for activation, in this case, by blocking the interaction with TPX2.[2][3] This can lead to different downstream effects and cellular phenotypes. Allosteric inhibitors are often more selective and may circumvent resistance mechanisms associated with the ATP-binding pocket.[2][4]
Q6: I am seeing unexpected effects on spindle orientation and microtubule stability. Is this related to the inhibitor's mechanism?
Yes, this is a plausible outcome. The Aurora-A/TPX2 axis plays a crucial role in directing spindle orientation by regulating the nuclear mitotic apparatus protein (NuMA) and microtubule stability.[5] By disrupting the AurkA-TPX2 interaction, this compound can lead to altered microtubule dynamics and potentially cause defects in spindle orientation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| No or weak inhibition of AurkA activity | 1. Inhibitor concentration is too low.2. The cell line is resistant.3. The experimental endpoint is not sensitive to AurkA inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line.2. Consider combination therapies, as synergy has been observed with other inhibitors.[1]3. Assess downstream markers of AurkA activity, such as the phosphorylation of histone H3 (Ser10), which is downregulated by this compound.[1] |
| High cell-to-cell variability in phenotype | 1. Asynchronous cell population.2. Heterogeneity in protein expression levels (AurkA, TPX2). | 1. Synchronize cells before inhibitor treatment to observe a more uniform response.2. Analyze the expression levels of AurkA and TPX2 in your cell line via Western blot or qPCR. |
| Unexpected off-target effects | Although allosteric inhibitors are generally more specific, off-target binding can still occur. | 1. Consult literature for known off-target effects of similar allosteric inhibitors.2. Perform a kinome scan to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments. |
| Development of resistance to the inhibitor | 1. Mutations in the allosteric binding site (Y pocket).2. Upregulation of bypass signaling pathways. | 1. Sequence the AurkA gene in resistant cells to check for mutations.2. Investigate the activation of alternative signaling pathways that can compensate for AurkA inhibition. |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 6.50 μM | Not specified | [1] |
| GI50 (single agent) | 71.7 μM | HeLa | [1] |
| GI50 (in combination with 1.5 μM PHA-767491) | 14.0 μM | HeLa | [1] |
| Cell Cycle Arrest (100 μM, 48h) | G1/S transition | A549, H358 (Lung Cancer) | [1] |
| Cell Cycle Arrest (100 μM, 48h) | G2/M phase | HT29, HCT116 (Colon Cancer) | [1] |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 400 μM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot for Phospho-Histone H3
-
Treat cells with this compound (e.g., 20 μM for 48 hours).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as β-actin or total histone H3.
Visualizations
Caption: Mechanism of AurkA activation by TPX2 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. The Aurora-A/TPX2 Axis Directs Spindle Orientation in Adherent Human Cells by Regulating NuMA and Microtubule Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of AurkA allosteric-IN-1
Welcome to the technical support center for AurkA allosteric-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this allosteric inhibitor in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, mechanism, and expected outcomes of using this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Aurora A (AurkA) kinase.[1] Unlike traditional ATP-competitive inhibitors that bind to the active site of the kinase, this compound is an allosteric inhibitor. It functions by binding to a hydrophobic pocket on Aurora A, known as the 'Y pocket', which is the binding site for the activator protein TPX2.[1] By occupying this pocket, this compound blocks the interaction between Aurora A and TPX2, which is crucial for the localization and full activation of Aurora A at the mitotic spindle.[1][2] This disruption of the protein-protein interaction leads to the inhibition of both the catalytic and non-catalytic functions of Aurora A.[1]
Q2: What are the primary cellular effects of treating cells with this compound?
A2: Treatment of cancer cell lines with this compound has been shown to induce two primary, interconnected cellular effects:
-
Cell Cycle Arrest: The inhibitor can cause a differential cell cycle arrest depending on the cell type. For instance, it has been observed to arrest lung cancer cell lines (A549 and H358) at the G1/S transition, and colon cancer cell lines (HT29 and HCT116) at the G2/M phase.[1]
-
Downregulation of Mitotic Markers: A key indicator of Aurora A inhibition is the reduction in the phosphorylation of its downstream substrates. Treatment with this compound leads to a sharp downregulation of phospho-histone H3 (Ser10), a hallmark of mitotic entry.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: While specific solubility data for this compound in various solvents is not extensively published, it is a common practice for small molecule inhibitors of this nature to be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. For use in cell culture, the DMSO stock should be diluted in pre-warmed culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, synergistic effects have been reported. For example, co-treatment of HeLa cells with this compound and PHA-767491, another kinase inhibitor, has been shown to significantly augment the anti-proliferative activity of this compound.[1] This suggests that combination therapies could be a viable strategy to enhance its efficacy.
II. Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable biological effect (e.g., no cell cycle arrest or change in p-H3 levels). | 1. Compound Instability/Degradation: The inhibitor may be unstable and degrading in the aqueous cell culture medium over the course of the experiment. | 1a. Perform a stability study of the inhibitor in your specific media and under your experimental conditions. 1b. For long-term experiments (e.g., >24 hours), consider refreshing the media with a fresh preparation of the inhibitor at regular intervals. |
| 2. Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target. | 2a. Review the physicochemical properties of the inhibitor if available. 2b. While not ideal, a slight increase in the DMSO concentration (up to 0.5%) in the final culture medium can sometimes aid in the solubilization and uptake of hydrophobic compounds. However, be sure to include a vehicle control with the same DMSO concentration. | |
| 3. Suboptimal Concentration: The concentration used may be too low to achieve significant target inhibition in your specific cell line. | 3a. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50 or GI50) for your cell line and the specific endpoint you are measuring. 3b. Titrate the concentration of this compound in your assay, for example, from 1 µM to 100 µM, to identify the effective range. | |
| 4. Cell Line Resistance: The cell line you are using may be intrinsically resistant to the effects of Aurora A inhibition. | 4a. Test the inhibitor on a panel of different cell lines, including those known to be sensitive to Aurora A inhibitors. 4b. Consider cell lines where the Aurora A pathway is known to be dysregulated. | |
| High cellular toxicity observed, even at low concentrations. | 1. Off-Target Toxicity: The inhibitor may be affecting other essential cellular pathways, leading to general toxicity. | 1a. Use the lowest effective concentration of the inhibitor that gives you the desired biological effect. 1b. If available, consult off-target profiling data for the inhibitor to understand potential alternative targets. |
| 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 2a. Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%. 2b. Always include a vehicle-only control (media with the same concentration of DMSO) in your experiments to assess the effect of the solvent alone. | |
| Variability in results between experiments. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium, leading to inconsistent concentrations. | 1a. Ensure the compound is completely dissolved in the DMSO stock solution before further dilution. Gentle warming and vortexing may be necessary. 1b. When diluting the stock in aqueous media, add the stock solution to the media and mix immediately and thoroughly to prevent precipitation. |
| 2. Adsorption to Plastics: Hydrophobic compounds can sometimes adhere to plastic surfaces of labware, reducing the effective concentration in the media. | 2a. Use low-protein-binding plates and pipette tips where possible. 2b. Prepare working solutions of the inhibitor immediately before use. |
III. Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 6.50 µM | Inhibition of Aurora A kinase activity. | [1] |
| GI50 | 71.7 µM | Anti-proliferative activity against HeLa cells (72h incubation). | [1] |
| GI50 (in combination) | 14.0 µM | Anti-proliferative activity against HeLa cells (72h incubation) with co-treatment of 1.5 µM PHA-767491. | [1] |
IV. Experimental Protocols
A. Cell Cycle Analysis by Flow Cytometry
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a working solution of this compound in complete cell culture medium from a DMSO stock. For example, for a final concentration of 100 µM, dilute the 10 mM stock 1:100 in the medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate for the desired time (e.g., 48 hours).[1]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping.
-
Fix the cells on ice for at least 2 hours or at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining buffer containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).
-
B. Western Blot for Phospho-Histone H3 (Ser10)
This protocol provides a general framework for detecting changes in the phosphorylation of Histone H3 at Serine 10.
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound (e.g., 20 µM for 48 hours) as described in the cell cycle analysis protocol.[1]
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (a 15% gel is suitable for histones).
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Use an enhanced chemiluminescence (ECL) detection reagent to visualize the protein bands.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Histone H3.
-
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to AurkA Allosteric-IN-1: An Objective Analysis Against ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric Aurora A kinase (AurkA) inhibitor, AurkA allosteric-IN-1, with established ATP-competitive inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate informed decisions in research and drug development.
Introduction to Aurora A Kinase Inhibition
Aurora A kinase is a crucial regulator of mitotic progression, playing a pivotal role in centrosome maturation, spindle assembly, and faithful chromosome segregation. Its dysregulation is frequently implicated in tumorigenesis, making it a prime target for cancer therapy. Inhibitors of Aurora A are broadly categorized into two classes based on their mechanism of action: ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, and allosteric inhibitors that bind to other regulatory sites on the kinase.
This compound is a novel small molecule that operates through an allosteric mechanism, specifically by disrupting the interaction between Aurora A and its activating protein, TPX2.[1] This guide provides a head-to-head comparison of this compound with well-characterized ATP-competitive inhibitors: MLN8054, Alisertib (MLN8237), and BI-847325.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its ATP-competitive counterparts.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Type | Target | IC50 | Selectivity (over Aurora B) |
| This compound | Allosteric | Aurora A | 6.50 µM[1] | Not Reported |
| MLN8054 | ATP-Competitive | Aurora A | 4 nM[2][3] | >150-fold[4] |
| Alisertib (MLN8237) | ATP-Competitive | Aurora A | 1.2 nM[5][6] | >200-fold[7] |
| BI-847325 | ATP-Competitive | Aurora A | 25 nM[8][9][10] | Also inhibits MEK1/2 |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line(s) | GI50 / IC50 | Notes |
| This compound | HeLa | GI50: 71.7 µM (synergistic with PHA-767491, reducing GI50 to 14.0 µM)[1] | Induces G1/S arrest in lung cancer cells and G2/M arrest in colon cancer cells.[1] |
| MLN8054 | Various human tumor cell lines | IC50: 0.11 - 1.43 µM[2] | Induces G2/M accumulation and spindle defects.[2] |
| Alisertib (MLN8237) | Multiple myeloma cell lines | IC50: 0.003 - 1.71 µM[7] | Induces G2/M arrest, apoptosis, and senescence.[7] |
| BI-847325 | BRAF-mutant melanoma cell lines | IC50: 0.3 nM - 2 µM[9] | Overcomes acquired BRAF inhibitor resistance.[8] |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the Aurora A signaling pathway and the distinct mechanisms of action of allosteric and ATP-competitive inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Aurora A Kinase Activity Assay
This protocol is adapted from commercially available kinase assay kits and literature procedures.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
Test compounds (this compound and ATP-competitive inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add recombinant Aurora A kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values.
Western Blotting for Phospho-Aurora A
This protocol allows for the detection of the activated form of Aurora A.
Objective: To assess the effect of inhibitors on the phosphorylation of Aurora A at Threonine 288 (p-AurA).
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against p-AurA (Thr288)
-
Primary antibody against total Aurora A
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with the test compounds for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-AurA.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Aurora A and the loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Objective: To analyze the effect of inhibitors on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental and Logical Workflow
The following diagram outlines the workflow for comparing AurkA inhibitors.
Conclusion
This guide provides a comparative analysis of the allosteric inhibitor this compound against several ATP-competitive inhibitors of Aurora A kinase. While this compound demonstrates a distinct mechanism of action by targeting the AurkA-TPX2 interaction, its in vitro potency is lower than that of the ATP-competitive inhibitors evaluated. However, its unique binding mode may offer advantages in terms of selectivity and overcoming resistance mechanisms associated with the ATP-binding pocket. The provided experimental protocols and workflows offer a framework for researchers to conduct their own comparative studies and further validate the effects of these and other Aurora A kinase inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the desired cellular outcome, and the potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Selectivity Profile of AurkA allosteric-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of AurkA allosteric-IN-1, an allosteric inhibitor of Aurora A kinase (AurkA). Due to the limited publicly available kinome-wide screening data for this compound, this guide leverages data from other well-characterized allosteric and ATP-competitive AurkA inhibitors to provide a comprehensive overview of its expected selectivity and performance in comparison to alternative compounds.
Introduction to this compound
This compound is a small molecule inhibitor that targets Aurora A kinase, a key regulator of mitosis.[1] Unlike many kinase inhibitors that compete with ATP for binding at the catalytic site, this compound employs an allosteric mechanism. It functions by binding to the "Y pocket" of Aurora A, thereby blocking its interaction with the activator protein TPX2.[1] This disruption of the Aurora A-TPX2 protein-protein interaction (PPI) inhibits both the catalytic and non-catalytic functions of Aurora A.[1] The reported half-maximal inhibitory concentration (IC50) for this compound against Aurora A is 6.50 μM.[1]
Allosteric inhibitors are generally expected to offer higher selectivity compared to their ATP-competitive counterparts because they target less conserved regions of the kinase.[2][3] This guide will compare the expected selectivity of this compound with the established selectivity profiles of the allosteric inhibitor CAM2602 and the ATP-competitive inhibitors Alisertib (MLN8237) and MK-5108.
Comparative Selectivity Profiles
The following tables summarize the available selectivity data for representative Aurora A kinase inhibitors.
Table 1: Biochemical Potency and Selectivity of Aurora A Kinase Inhibitors
| Compound | Inhibition Mechanism | Target | IC50 / Kd | Selectivity over Aurora B | Notes |
| This compound | Allosteric (TPX2 interaction inhibitor) | Aurora A | IC50: 6.50 μM[1] | Data not available | High selectivity is expected based on its allosteric mechanism. |
| CAM2602 | Allosteric (TPX2 interaction inhibitor) | Aurora A | Kd: 19 nM[4] | >1000-fold[5] | Did not show activity against 97 other kinases at 10 µM.[5] |
| Alisertib (MLN8237) | ATP-competitive | Aurora A | IC50: 1.2 nM | >200-fold | A selective Aurora A inhibitor. |
| MK-5108 (VX-689) | ATP-competitive | Aurora A | IC50: 0.064 nM | 220-fold | A highly potent and selective Aurora A inhibitor. |
Table 2: Cellular Activity of Aurora A Kinase Inhibitors
| Compound | Cell-based Assay | Cell Line(s) | Observed Effect |
| This compound | Cell Cycle Analysis | A549, H358 (Lung Cancer) | G1/S arrest[1] |
| HT29, HCT116 (Colon Cancer) | G2/M arrest[1] | ||
| Phospho-Histone H3 (Ser10) Levels | Cancer cell lines | Downregulation[1] | |
| CAM2602 | Tumor Growth Inhibition | Jurkat cell xenograft | Arrest of tumor growth[6] |
| Biomarker Modulation | Jurkat cells | Increased phospho-Histone H3 (Ser10)[7] | |
| Alisertib (MLN8237) | Tumor Growth Inhibition | Various xenograft models | Tumor regression |
| MK-5108 (VX-689) | Tumor Growth Inhibition | Various xenograft models | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To understand the context of AurkA inhibition and the methods used to characterize these inhibitors, the following diagrams illustrate the Aurora A signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: Aurora A signaling pathway during mitosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of Aurora-A kinase by a synthetic vNAR domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [repository.cam.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validating AurkA Allosteric-IN-1 as a Chemical Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of AurkA allosteric-IN-1 as a chemical probe for studying the Aurora A kinase (AurkA). By objectively comparing its performance against other well-established inhibitors and detailing supporting experimental data, this document serves as a critical resource for researchers investigating AurkA's role in cellular processes and as a potential therapeutic target.
Executive Summary
Comparative Analysis of Aurora A Kinase Inhibitors
The validation of a chemical probe requires rigorous comparison with existing tool compounds. The following tables summarize the key characteristics of this compound in relation to prominent ATP-competitive inhibitors of Aurora A.
Table 1: Biochemical Potency and Mechanism of Action
| Compound Name | Type | Mechanism of Action | Target | IC50 / Kᵢ | Reference |
| This compound | Allosteric | Binds to the Y pocket of AurkA, blocking the interaction with the activator TPX2.[1] | Aurora A | IC50: 6.50 μM[1] | [1] |
| Alisertib (MLN8237) | ATP-Competitive | Binds to the ATP-binding pocket of Aurora A. | Aurora A | IC50: 1 nM[2] | [2] |
| MK-5108 (VX-689) | ATP-Competitive | Binds to the ATP-binding pocket of Aurora A. | Aurora A | IC50: 0.064 nM[2] | [2] |
| VX-680 (Tozasertib) | ATP-Competitive | Binds to the ATP-binding pocket of Aurora kinases. | Pan-Aurora | Kᵢ: 0.7 nM (AurA), 18 nM (AurB), 4.6 nM (AurC) | [2] |
Note: IC50 and Kᵢ values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Table 2: Cellular Activity of Aurora A Inhibitors
| Compound Name | Cellular Effect | Cell Lines | Concentration | Reference |
| This compound | Induces cell cycle arrest (G1/S or G2/M depending on cell type).[1] Downregulates phospho-histone H3.[1] | Lung cancer (A549, H358), Colon cancer (HT29, HCT116) | 100 μM (cell cycle arrest), 20 μM (p-H3)[1] | [1] |
| Alisertib (MLN8237) | Induces G2/M arrest, apoptosis, and inhibits proliferation. | Wide range of human tumor cell lines.[3] | Nanomolar range | [3] |
| MK-5108 | Induces G2/M arrest and inhibits proliferation. | HCT116, SW48 | 15-45 mg/kg (in vivo) | [2] |
| VX-680 | Inhibits proliferation and induces apoptosis. | Hepatoblastoma (HUH6, HepT1), ccRCC cells | IC50: 8-16.6 μM (HB cells) | [4] |
Experimental Protocols for Probe Validation
The following are detailed methodologies for key experiments essential for validating a chemical probe targeting Aurora A kinase.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Prepare Reagents: Thaw Aurora A kinase, substrate (e.g., Kemptide), ATP, and ADP-Glo™ reagents. Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 2.5 µL of the test inhibitor solution.
-
Add 10 µL of diluted Aurora A kinase (e.g., 5 ng/µl) to the inhibitor wells and "Positive Control" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[6]
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (e.g., 500 µM), and substrate (e.g., 5 mg/ml Kemptide).[6]
-
Initiate the reaction by adding 12.5 µL of the Master Mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.[6]
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[6]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.[6]
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value by fitting the data to a dose-response curve.
AurkA-TPX2 Interaction Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to disrupt the interaction between Aurora A and its activator protein TPX2.
Protocol:
-
Reagent Preparation:
-
Purify recombinant Aurora A kinase and a fluorescently labeled TPX2 peptide (e.g., TAMRA-TPX2).
-
Prepare an assay buffer (e.g., 100 mM HEPES pH 7.4, 100 mM Mg acetate, 50 mM NaCl, 0.02% Pluronic F-68, 1 mM DTT).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of fluorescently labeled TPX2 peptide.
-
Add serial dilutions of the test inhibitor (this compound).
-
Add a fixed concentration of Aurora A kinase to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent peptide by the inhibitor will result in a decrease in fluorescence polarization. The data is then used to calculate the inhibitor's IC50 or Kᵢ value.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HeLa or a relevant cancer cell line) to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a specific duration (e.g., 1 hour).[7]
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells using freeze-thaw cycles.[7]
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[8]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific for Aurora A.
-
-
Data Analysis: Quantify the band intensities for Aurora A at each temperature. A stabilizing ligand like this compound will result in more soluble Aurora A protein at higher temperatures compared to the vehicle control, indicating a positive thermal shift and target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding the context of this chemical probe validation.
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A in mitosis and its activation by TPX2, the process targeted by this compound.
Caption: Aurora A activation by TPX2 and its inhibition by this compound.
Experimental Workflow for Inhibitor Validation
This diagram outlines the logical flow of experiments to validate a novel kinase inhibitor like this compound.
Caption: A typical workflow for the validation of a kinase inhibitor chemical probe.
Conclusion and Future Directions
This compound represents a valuable tool for studying the specific functions of Aurora A that are dependent on its interaction with TPX2. Its allosteric mechanism provides a potential advantage over ATP-competitive inhibitors in terms of selectivity, although comprehensive selectivity data is needed to fully substantiate this claim. The provided experimental protocols offer a robust framework for researchers to independently validate and utilize this chemical probe.
Future work should focus on a head-to-head comparison of this compound with other inhibitors in a broad panel of cancer cell lines and a comprehensive kinome-wide selectivity screen. Such data will be invaluable in solidifying the status of this compound as a high-quality chemical probe for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the Aurora kinase inhibitor VX-680 for Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Target engagement assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Benchmarking AurkA allosteric-IN-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel allosteric Aurora A kinase (AurkA) inhibitor, AurkA allosteric-IN-1, against well-established, ATP-competitive inhibitors Alisertib (MLN8237) and VX-680 (Tozasertib). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of Aurora A kinase inhibition.
Executive Summary
Aurora A kinase is a critical regulator of mitotic progression, and its dysregulation is implicated in various cancers. While traditional ATP-competitive inhibitors have shown promise, the development of allosteric inhibitors offers a potential for greater selectivity and novel mechanisms of action. This guide presents a side-by-side comparison of this compound with the potent clinical candidates Alisertib and the pan-Aurora inhibitor VX-680, based on available biochemical and cellular data. While direct comparative studies under identical conditions are limited, the existing data highlights significant differences in their potency and mechanisms of action, providing a valuable resource for informed research and development decisions.
Data Presentation: Quantitative Inhibitor Comparison
The following table summarizes the available biochemical potency data for this compound, Alisertib, and VX-680. It is crucial to note that the data for this compound is from a separate study and may not be directly comparable to the values for Alisertib and VX-680, which were determined in a systematic profiling study under consistent conditions.
| Compound | Type | Target | Parameter | Value |
| This compound | Allosteric | Aurora A | IC50 | 6.50 µM |
| Alisertib (MLN8237) | ATP-Competitive | Aurora A | Ki | 1.2 nM |
| Aurora A/TPX2 | Ki | Not Reported | ||
| Aurora B | Ki | 396.5 nM | ||
| VX-680 (Tozasertib) | ATP-Competitive | Aurora A | Ki | 1.0 nM |
| Aurora A/TPX2 | Ki | Not Reported | ||
| Aurora B | Ki | 1.11 nM |
Note: The significantly higher IC50 value for this compound suggests a different mode of action and potentially lower biochemical potency compared to the ATP-competitive inhibitors Alisertib and VX-680. Allosteric inhibitors may exhibit more complex pharmacological profiles that are not fully captured by simple biochemical IC50 values.
Mechanism of Action
This compound functions by binding to a site distinct from the ATP-binding pocket of Aurora A kinase. This allosteric modulation is thought to interfere with the interaction between Aurora A and its activating protein, TPX2, thereby inhibiting kinase activity. This mechanism offers the potential for higher selectivity over other kinases, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket.
Alisertib (MLN8237) and VX-680 (Tozasertib) are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1] Alisertib is highly selective for Aurora A over Aurora B, while VX-680 is a pan-Aurora inhibitor, potently inhibiting Aurora A, B, and C.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of Aurora A kinase inhibitors.
Biochemical Kinase Assay (In Vitro IC50/Ki Determination)
This protocol outlines a common method for determining the in vitro potency of an inhibitor against Aurora A kinase, such as a fluorescence resonance energy transfer (FRET)-based assay.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Aurora A kinase by 50% (IC50) or to determine the inhibition constant (Ki).
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., a FRET-based peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound, Alisertib, VX-680) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the Aurora A kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for accurate Ki determination.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the fluorescence signal on a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.[2]
Cell-Based Proliferation Assay (GI50 Determination)
This protocol describes a method to assess the effect of an inhibitor on the proliferation of cancer cell lines.
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50).
Materials:
-
Cancer cell line known to be sensitive to Aurora A kinase inhibition (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
96-well cell culture plates
-
MTT or resazurin (B115843) reagent
-
Plate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or resazurin reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell growth for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell growth against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Mandatory Visualizations
Aurora A Signaling Pathway
Caption: Aurora A kinase signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Benchmarking
Caption: A typical experimental workflow for benchmarking kinase inhibitors.
References
Safety Operating Guide
Proper Disposal of AurkA allosteric-IN-1: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of AurkA allosteric-IN-1. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this potent kinase inhibitor as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.
Summary of Key Disposal Principles
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or down the drain.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆N₂O₃ | PubChem |
| Molecular Weight | 332.4 g/mol | PubChem |
| IC₅₀ for Aurora A | 6.50 μM | MedchemExpress.com[1] |
| Toxicity Data (e.g., LD₅₀) | Not Available | N/A |
Step-by-Step Disposal Protocol
Adherence to the following steps is mandatory for the safe disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Waste Segregation and Containment
Proper segregation and containment are critical to prevent accidental exposure and environmental contamination.
-
Solid Waste:
-
Place unused or expired this compound, as well as contaminated solids (e.g., weighing paper, gloves, pipette tips), into a designated, robust, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical and clearly labeled.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be kept securely closed when not in use.
-
Labeling of Hazardous Waste
Accurate and clear labeling of all waste containers is a regulatory requirement and essential for safety.
-
Each hazardous waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all other components in the waste stream, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).
Storage in a Satellite Accumulation Area (SAA)
Designated storage areas for hazardous waste are required to ensure safety and compliance.
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
-
The SAA should be inspected regularly for any signs of leakage or container degradation.
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual compound.
-
Follow the solvent wipe with a thorough cleaning using a laboratory-grade detergent.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.
Final Disposal
The ultimate disposal of this compound waste must be handled by qualified professionals.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.
-
Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should consult relevant scientific literature for methodologies related to their specific applications. The mechanism of action for this compound involves binding to a hydrophobic pocket on the Aurora A kinase, which blocks its interaction with the activator TPX2 and induces conformational changes that inhibit its catalytic activity.[2]
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling AurkA Allosteric-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of AurkA allosteric-IN-1, a potent Aurora A kinase inhibitor. The following procedural guidance is based on best practices for managing potent, biologically active small molecules in a laboratory environment to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. The level of PPE required varies depending on the specific handling procedure.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.[1] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.[1] |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• To protect against splashes and contamination.• Provide a full seal around the eyes. |
Operational Plan: Step-by-Step Guidance
A strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (double nitrile gloves, lab coat, and safety glasses) before opening the package in a designated receiving area.
-
Verify the container label matches the order information.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area according to the manufacturer's recommendations. Most kinase inhibitors are stored at -20°C or -80°C.[2]
2.2. Weighing and Aliquoting (Solid Form):
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.
-
Wear the full PPE ensemble as detailed in the table above.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Aliquot the desired amount into appropriately labeled vials.
2.3. Solution Preparation:
-
Prepare stock solutions in a chemical fume hood.
-
Most kinase inhibitors are soluble in organic solvents like DMSO.[2] Prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume added to cell cultures.[2]
-
Use safety-engineered sharps for any transfers involving needles.
-
Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
2.4. Experimental Use:
-
When treating cells or performing in-vitro assays, handle all solutions containing this compound within a biosafety cabinet or chemical fume hood.
-
Always wear appropriate PPE (double nitrile gloves, lab coat, safety goggles).
-
Carefully pipette solutions to avoid generating aerosols.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weighing boats, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions and experimental media, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Sharps: Dispose of all contaminated sharps in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable laboratory disinfectant) after completing work.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material, working from the outside in.
-
Clean the area with a suitable deactivating agent or a strong detergent solution.
-
Collect all cleanup materials in a sealed hazardous waste container.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
